molecular formula C10H26OSi2 B11720107 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Cat. No.: B11720107
M. Wt: 218.48 g/mol
InChI Key: DSLOWNUUMZVCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane is a useful research compound. Its molecular formula is C10H26OSi2 and its molecular weight is 218.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H26OSi2

Molecular Weight

218.48 g/mol

IUPAC Name

[dimethyl(propan-2-yl)silyl]oxy-dimethyl-propan-2-ylsilane

InChI

InChI=1S/C10H26OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h9-10H,1-8H3

InChI Key

DSLOWNUUMZVCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)O[Si](C)(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and materials science, organosilicon compounds serve as critical architectural tools. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1) is a specialized, sterically tuned disiloxane. Unlike the ubiquitous hexamethyldisiloxane (HMDS), the introduction of two isopropyl groups fundamentally alters the hydrolytic stability and kinetic profile of the Si-O-Si linkage.

This whitepaper provides an in-depth technical evaluation of this compound. We will explore its physicochemical properties, its role as a stable precursor for the isopropyldimethylsilyl (IPDMS) protecting group in complex Active Pharmaceutical Ingredient (API) synthesis, and its utility in grafting hydrophobic monolayers onto advanced functional materials [1, 2].

Molecular Architecture & Physicochemical Profiling

The symmetric architecture of this compound—featuring a central oxygen atom bridging two highly substituted silicon centers—renders it highly lipophilic and chemically robust. The isopropyl groups act as steric shields, increasing the activation energy required for nucleophilic attack at the silicon centers compared to standard methyl derivatives.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name This compound
CAS Registry Number 36957-90-1
Molecular Formula C₁₀H₂₆OSi₂
Molecular Weight 218.48 g/mol
PubChem CID 600287
Physical State Colorless, hydrophobic liquid
Estimated Density ~0.82 g/mL (Extrapolated from structural analogs)
Estimated Boiling Point 170 °C – 180 °C

Data supported by PubChem computational records and standard organosilicon databases [1].

Mechanistic Reactivity & Steric Tuning

In drug development, the choice of a silyl protecting group is a delicate balancing act between ease of installation and resilience against downstream reaction conditions. This compound acts as the stable anhydride precursor to the isopropyldimethylsilyl (IPDMS) group [3].

The Causality of Steric Tuning: Why utilize IPDMS over Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS)?

  • TMS is highly reactive but kinetically labile; it often falls off during mild aqueous workups.

  • TBDMS is exceptionally stable but its massive steric bulk can prevent the protection of hindered secondary or tertiary alcohols.

  • IPDMS provides the perfect "Goldilocks" cone angle. The isopropyl group provides sufficient steric hindrance to survive mild acidic/basic conditions and Grignard additions, while remaining small enough to efficiently silylate sterically congested hydroxyls.

G TMS TMS Ether High Reactivity Low Stability IPDMS IPDMS Ether Balanced Sterics Medium Stability TMS->IPDMS Increasing Steric Bulk (Isopropyl) TBDMS TBDMS Ether High Sterics High Stability IPDMS->TBDMS Increasing Steric Bulk (tert-Butyl)

Figure 1: Steric tuning logic comparing common silyl protecting groups.

Applications in Advanced Synthesis

In Situ Generation of Silylating Agents

Direct storage of IPDMS-Cl or IPDMS-OTf can lead to degradation via atmospheric moisture. By utilizing the stable this compound dimer, chemists can generate the active silylating species in situ via acidic cleavage.

G A 1,3-Diisopropyl-1,1,3,3- tetramethyldisiloxane B Acidic Cleavage (e.g., TfOH) A->B Activation C IPDMS-X Active Species B->C - Silanol E IPDMS-Protected Ether C->E + R-OH D Target R-OH D->E Silylation

Figure 2: Mechanistic pathway for generating the IPDMS protecting group.

Surface Modification & Functional Materials

Beyond discrete molecule synthesis, this disiloxane is utilized as an additive and surface modifier in electronic chemicals and advanced functional materials [2]. When grafted onto silica or metal-oxide surfaces, the isopropyl groups create a highly hydrophobic, low-surface-energy monolayer that resists hydrolytic degradation far better than standard methyl-terminated siloxanes.

Experimental Methodologies

Protocol: Surface Hydrophobization via Thermal Grafting

Objective: To covalently graft IPDMS groups onto a hydroxylated silica substrate, creating a sterically shielded, hydrophobic surface. Self-Validating Mechanism: The success of this protocol is immediately validated by a shift in the water contact angle from <10° (hydrophilic) to >90° (hydrophobic).

Step-by-Step Methodology:

  • Substrate Activation: Submerge the silica substrate in Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 30 minutes. Causality: This aggressively oxidizes organic contaminants and maximizes the density of reactive surface silanol (-SiOH) groups. (Note: Handle Piranha with extreme caution).

  • Rinsing & Drying: Rinse the substrate thoroughly with deionized water (18.2 MΩ·cm), followed by absolute ethanol. Dry under a stream of high-purity N₂.

  • Silylation Bath Preparation: In a Schlenk flask under argon, prepare a 5% (v/v) solution of this compound in anhydrous toluene. Add 0.1 mol% of Trifluoroacetic acid (TFA). Causality: TFA acts as a mild catalyst, protonating the siloxane oxygen to lower the activation barrier for nucleophilic attack by the surface silanols.

  • Thermal Grafting: Immerse the substrate in the bath and heat to 110 °C (reflux) for 12 hours. Causality: The steric bulk of the isopropyl groups requires sustained thermal energy to achieve a densely packed monolayer.

  • Curing and Washing: Remove the substrate and sonicate sequentially in toluene and ethanol for 5 minutes each. Causality: Sonication removes loosely bound, physisorbed siloxane multilayers, leaving only the covalently bound monolayer. Bake at 120 °C for 1 hour to drive off residual solvent and complete any residual condensation.

G step1 1. Substrate Hydroxylation (Piranha Treatment) step3 3. Thermal Grafting (110 °C, 12 hours) step1->step3 Surface Silanols step2 2. Disiloxane Activation (TFA Catalyst in Toluene) step2->step3 Activated Siloxane step4 4. Curing & Washing (Sonication + Bake) step3->step4 Covalent Bonding step5 5. Hydrophobic Surface (Contact Angle > 90°) step4->step5 Monolayer Formation

Figure 3: Step-by-step workflow for surface hydrophobization using the disiloxane.

Analytical Characterization

To confirm the presence of the disiloxane or the successful installation of the IPDMS group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The electropositive nature of silicon highly shields the adjacent protons.

Table 2: Expected NMR Shifts (in CDCl₃)
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment & Causality
¹H NMR 0.05 – 0.10SingletSi-CH₃ : Highly shielded by the electropositive Si atom.
¹H NMR 0.85 – 0.95Doublet-CH(CH₃)₂ : The terminal methyls of the isopropyl group, split by the adjacent methine proton.
¹H NMR 0.95 – 1.05Multiplet-CH(CH₃)₂ : The methine proton, split by the adjacent methyls and influenced by the Si core.
¹³C NMR -3.0 to -2.0SingletSi-CH₃ : Characteristic negative shift for silicon-bound methyl carbons.
¹³C NMR 13.0 – 15.0Singlet-CH(CH₃)₂ : Methine carbon of the isopropyl group.
¹³C NMR 17.0 – 18.5Singlet-CH(CH₃)₂ : Methyl carbons of the isopropyl group.

Note: Successful cleavage of the disiloxane and attachment to an oxygenated target will slightly deshield the Si-CH₃ protons, shifting them closer to 0.15 ppm.

References

  • Title: this compound | C10H26OSi2 | CID 600287 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: DOKUMEN.PUB URL: [Link]

Beyond the Backbone: Structural Dynamics and Synthetic Utility of sym-Tetramethyl(diisopropyl)disiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Anomaly

In the realm of organosilicon chemistry, 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS: 36957-90-1) represents a critical balance between the steric accessibility of hexamethyldisiloxane (HMDS) and the extreme hindrance of tert-butyl variants. Often encountered in drug development as the dimerized byproduct of the Isopropyldimethylsilyl (IPDMS) protecting group, this molecule serves as a vital reference standard for lipophilic shielding strategies.

This technical guide dissects the structural architectonics of sym-tetramethyl(diisopropyl)disiloxane, providing a definitive protocol for its synthesis and characterization. We move beyond basic properties to explore the Si-O-Si bond linearization phenomenon driven by isopropyl bulk—a mechanism with profound implications for designing hydrophobic pockets in bioactive molecules.

Molecular Architectonics & Properties

The molecule consists of two silicon atoms bridged by a single oxygen, each capped with two methyl groups and one isopropyl group. Unlike rigid carbon backbones, the siloxane linkage offers unique conformational freedom, constrained here by the isopropyl "umbrella."

Table 1: Physicochemical Profile
PropertyValue / DescriptionContext
IUPAC Name This compound"sym" denotes 1,3-substitution
CAS Registry Definitive Identifier
Formula

MW: 218.48 g/mol
Si-O-Si Angle

(Dynamic)
Wider than ether (

) due to

backbonding
Lipophilicity (cLogP) High (> 4.5 est.)[1][2][3][4][5][6][7]Critical for BBB penetration models
Reactivity Chemically InertStable to aqueous acid/base; requires HF/strong nucleophiles to cleave
The "Gearing" Effect

The isopropyl groups do not rotate freely. They engage in a "gearing" mechanism with the adjacent methyl groups. This steric crowding forces the flexible Si-O-Si bond to widen, reducing the energy barrier to linearization. For researchers, this means the molecule occupies a larger effective volume than predicted by simple bond-length summation, making it an excellent hydrophobic spacer in supramolecular assemblies.

Synthetic Protocol: Hydrolytic Condensation

While often observed as a byproduct, the deliberate synthesis of high-purity sym-tetramethyl(diisopropyl)disiloxane is required for use as an internal NMR standard or viscosity modifier. The following protocol utilizes the controlled hydrolysis of isopropyldimethylchlorosilane .

Phase A: The Mechanism

The reaction proceeds via a nucleophilic attack of water on the chlorosilane, generating a transient silanol (


), which rapidly condenses to form the thermodynamically stable disiloxane.

SynthesisPathway cluster_0 Critical Control Point: Acid Scavenging Reagent Isopropyldimethylchlorosilane (iPrMe2SiCl) Hydrolysis Hydrolysis Phase (Ice/Water, <5°C) Reagent->Hydrolysis + H2O Silanol Silanol Intermediate (iPrMe2SiOH) Hydrolysis->Silanol - HCl Condensation Condensation Phase (-H2O) Silanol->Condensation Self-Reaction Product sym-Tetramethyl(diisopropyl)disiloxane (Target) Condensation->Product Dimerization

Figure 1: Step-wise hydrolytic condensation pathway. The transient silanol spontaneously dimerizes due to the high energy of the Si-Cl bond cleavage.

Phase B: Experimental Workflow

Safety: Chlorosilanes release HCl gas upon contact with moisture. Work in a fume hood.

  • Reagent Preparation:

    • Charge a 500 mL 3-neck round-bottom flask with Isopropyldimethylchlorosilane (CAS 2895-91-2) (27.3 g, 0.2 mol).

    • Dilute with Diethyl ether or Pentane (100 mL) to mitigate exotherms.

  • Hydrolysis (The "Ice-Quench" Method):

    • Prepare a slurry of crushed ice (100 g) and water (100 mL) in a separate beaker.

    • Crucial Step: Add the silane solution dropwise to the vigorously stirred ice slurry over 30 minutes.

    • Why: Adding water to silane causes violent HCl evolution. Adding silane to excess water/ice keeps the temperature low (<5°C), favoring condensation over polymerization or side-reactions.

  • Separation & Neutralization:

    • Separate the organic layer.

    • Wash the organic phase 2x with Sat. NaHCO₃ (until no gas evolution) to remove residual HCl.

    • Wash 1x with Brine.

    • Dry over anhydrous MgSO₄ .

  • Purification:

    • Concentrate via Rotary Evaporator (ambient temp, 300 mbar).

    • Distillation: Perform fractional distillation. The product will boil significantly higher than HMDS (approx. 180-190°C at atm, or ~70-80°C at 15 mmHg). Collect the main fraction.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized structure, use the following spectroscopic markers.

Table 2: NMR Diagnostic Peaks
NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Logic

~ 7.0 to 9.0SingletSi -O-SiShifted downfield relative to TMS (0 ppm) due to O-deshielding and iPr inductive effect.

0.05 - 0.10Singlet (12H)Si-Me Diastereotopic nature is negligible due to symmetry.

0.95 - 1.05Doublet (12H)CH-Me

Characteristic isopropyl doublet (

Hz).

~ 0.8 - 1.2Multiplet (2H)Si-CH Methine proton, often obscured by methyls; requires high-field NMR.

Quality Control Check: The absence of a peak at


 4.5-5.0 ppm (Si-H) confirms the product is not the hydride reduction product. The absence of broad singlets at 

2.0-3.0 ppm confirms full removal of silanol (-OH) intermediates.

Applications in Drug Development

While the molecule itself is rarely a drug, its structural motif is a high-value tool in Medicinal Chemistry .

The "Silicon Switch" (Bioisostere)

Replacing a quaternary carbon with silicon (C/Si exchange) increases lipophilicity and alters bond angles. The sym-tetramethyl(diisopropyl)disiloxane motif serves as a model for gem-dimethyl mimics .

  • Mechanism: The longer C-Si bond (1.87 Å vs 1.54 Å for C-C) allows for "deeper" penetration into hydrophobic protein pockets.

  • Protocol: Use the precursor (isopropyldimethylchlorosilane) to protect alcohols in hit-to-lead optimization. If the resulting silyl ether improves metabolic stability (by blocking P450 oxidation sites), the IPDMS group is validated.

Hydrophobic Shielding

In formulation science, this disiloxane acts as a highly permeable, hydrophobic fluid. It is used to create anhydrous environments for moisture-sensitive APIs.

Applications Core sym-Tetramethyl(diisopropyl)disiloxane App1 Internal Standard (Quantitation of Silylation) Core->App1 App2 Hydrophobicity Model (Lipophilic Linker Design) Core->App2 App3 Impurity Marker (For IPDMS-Protected Drugs) Core->App3

Figure 2: Functional utility of the disiloxane in pharmaceutical workflows.

References

  • PubChem. (2025).[1][8] this compound (CID 600287).[1] National Library of Medicine.[1] [Link][1]

  • Gelest, Inc. (2024). Silicone Fluids and Disiloxanes: Physical Properties. (Reference for general disiloxane boiling points and refractive indices). [Link]

  • RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. (Contextual grounding for Silicon Bioisosteres). [Link]

Sources

Chemical Stability of Bulky Alkyl-Substituted Disiloxanes: A Technical Guide for Drug Development and Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, the delicate balance between molecular reactivity and structural stability dictates the success of a synthetic route. Bulky alkyl-substituted disiloxanes—most notably 1,1,3,3-tetraisopropyldisiloxane (TIPDS) and di-tert-butylsilylene (DTBS)—have emerged as indispensable tools. Operating both as bifunctional protecting groups for complex polyols (such as nucleosides) and as robust linkers in targeted drug delivery systems, these compounds leverage extreme steric hindrance to resist premature degradation. This whitepaper details the mechanistic foundations of their chemical stability, provides comparative performance metrics, and outlines self-validating experimental protocols designed for drug development professionals.

Mechanistic Foundations of Siloxane Stability

The chemical stability of siloxane (Si-O-Si) and silyl ether (Si-O-C) bonds is governed by the steric and electronic environment surrounding the silicon center. Hydrolysis of these bonds typically proceeds via a pentacoordinate silicon transition state, initiated by the nucleophilic attack of water, hydronium, or hydroxide ions.

By functionalizing the disiloxane backbone with bulky alkyl substituents—such as isopropyl or tert-butyl groups—the silicon atom becomes heavily shielded. This steric bulk significantly increases the activation energy required for a nucleophile to approach the silicon center, effectively preventing the formation of the pentacoordinate intermediate[1]. Consequently, bulky disiloxanes exhibit exceptional resistance to both acidic and basic hydrolysis, maintaining their structural integrity across a broad pH range (typically pH 2 to 12)[2].

G A Bulky Alkyl Substitution (e.g., Isopropyl, tert-Butyl) B Increased Steric Shielding Around Silicon Center A->B C Blockade of Nucleophilic Attack (H2O, OH-) B->C D Prevention of Pentacoordinate Transition State C->D E High Chemical Stability of Si-O-Si / Si-O-C Bonds D->E

Mechanistic pathway of steric shielding in bulky alkyl-substituted disiloxanes.

Comparative Stability Profiles

The hydrolytic stability of silyl-based groups is not uniform; it scales directly with the degree of steric hindrance. For standard monosilanes, the resistance to acidic hydrolysis follows a well-documented hierarchy: TMS < TES < TBDMS < TIPS < TBDPS[1].

When the simultaneous protection of two hydroxyl groups is required, cyclic silyl ethers formed by disiloxanes like TIPDS are unparalleled. TIPDS forms a highly stable, strain-relieved macrocyclic structure that withstands aggressive acidic and basic environments, allowing for orthogonal deprotection strategies where other protecting groups can be removed without disturbing the disiloxane linkage[3].

Table 1: Comparative Hydrolytic Stability of Common Silyl and Disiloxane Groups

Protecting Group / LinkerSteric Bulk LevelStability to Acidic HydrolysisStability to Basic HydrolysisStandard Cleavage Conditions
Trimethylsilyl (TMS) LowVery PoorPoorMild acid, K₂CO₃/MeOH
Triethylsilyl (TES) Low-MediumPoorModerateAcOH, TBAF
tert-Butyldimethylsilyl (TBDMS) MediumGood (>100x TMS)GoodTFA, TBAF
Triisopropylsilyl (TIPS) HighExcellentExcellentTBAF, HF·pyridine
1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) Very High (Bifunctional)ExcellentExcellentTBAF, NH₄F

Applications in Drug Development and Synthesis

Regioselective Nucleoside Protection

In the synthesis of oligonucleotide therapeutics, achieving regioselective protection is a critical bottleneck. The reagent 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is uniquely engineered for this purpose. It reacts preferentially with the primary 5'-hydroxyl group of a ribonucleoside. Because intramolecular reactions occur at a vastly accelerated rate compared to intermolecular ones, the opposing end of the disiloxane chain rapidly reacts with the adjacent secondary 3'-hydroxyl group[4]. This forms a stable seven-membered ring, leaving the 2'-hydroxyl group exposed for downstream modifications (e.g., phosphoramidite coupling).

Functionalized Surfaces and Linkers

Beyond protecting group chemistry, bulky disiloxanes are utilized to enhance the chemical stability of functionalized surfaces and drug delivery linkers. By sterically protecting the siloxane bonds anchoring active pharmaceutical ingredients (APIs) or targeting ligands, these materials resist phase loss and degradation even under aggressive physiological or acidic aging conditions (such as exposure to 5% TFA at elevated temperatures)[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) to guide researchers in troubleshooting and optimizing their workflows.

Workflow Step1 1. Substrate Preparation Dissolve in Anhydrous Pyridine Step2 2. Reagent Addition Add TIPDSCl2 Dropwise at 0°C Step1->Step2 Step3 3. Reaction Progression Monitor via TLC/HPLC Step2->Step3 Step4 4. Aqueous Workup Neutralize and Extract Step3->Step4 Step5 5. Stability Validation Subject to pH 2-12 Buffers Step4->Step5

Self-validating experimental workflow for TIPDS protection and stability testing.

Protocol A: Regioselective TIPDS Protection of a Ribonucleoside

Objective: Simultaneous protection of 3' and 5' hydroxyl groups to isolate the 2'-OH.

  • Substrate Preparation: Dissolve the ribonucleoside (1.0 equiv) in anhydrous pyridine (approx. 0.1 M concentration). Causality: Pyridine serves a dual purpose: it acts as a highly polar solvent capable of dissolving the nucleoside, and it functions as a mild base to neutralize the HCl gas generated during silylation, thereby driving the equilibrium forward[3].

  • Reagent Addition: Cool the solution to 0 °C under an inert atmosphere (N₂ or Argon). Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv) dropwise. Causality: Cooling minimizes exothermic side reactions and maximizes the regioselectivity of the initial nucleophilic attack at the less sterically hindered 5'-primary hydroxyl[4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature (20 °C) and stir for 2–4 hours. Monitor progression via Thin-Layer Chromatography (TLC) or HPLC. Causality: While intramolecular cyclization to the 3'-OH is rapid, continuous monitoring ensures complete conversion before quenching, preventing the isolation of unstable mono-protected intermediates[4].

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: NaHCO₃ neutralizes residual acid without providing a strong enough basic environment to hydrolyze the newly formed, sterically hindered disiloxane bonds.

Protocol B: Hydrolytic Stability Validation Assay

Objective: Verify the integrity of the bulky disiloxane linkage under extreme pH conditions.

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 12.0 (NaOH/KCl).

  • Incubation: Dissolve the TIPDS-protected compound in a minimal amount of co-solvent (e.g., acetonitrile) and dilute into the respective buffers. Incubate at 37 °C. Causality: Elevated physiological temperatures accelerate hydrolysis kinetics, providing a rigorous stress test for the steric shielding of the Si-O-Si bonds[2].

  • Quantification: At predetermined time points (1h, 4h, 24h, 48h), extract aliquots and analyze via LC-MS. Causality: LC-MS precisely identifies the mass of the intact molecule versus any cleaved silanol byproducts, directly validating the operational pH boundaries of the bulky alkyl substitution.

References

*[3] A Comparative Guide to Diol Protection Strategies in Organic Synthesis - Benchchem. 3 *[1] A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific. 1 *[2] Minimizing hydrolysis of siloxane bonds in functionalized surfaces - Benchchem. 2 *[5] Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography - PMC. 5 *[4] WO2013165266A1 - Method for protecting hydroxyl, amine or thiol functional groups with tetraisopropydisilane - Google Patents. 4

Sources

Methodological & Application

Synthesis of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane via Grignard reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane via Grignard Reagents

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a sterically hindered disiloxane valuable in organic synthesis and materials science. The protocol leverages the classic Grignard reaction, a robust and fundamental method for forming carbon-silicon bonds.[1][2][3] This application note details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling organometallic reagents, and expected outcomes. The content is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering both practical instructions and the scientific rationale behind the protocol design.

Introduction and Scientific Rationale

This compound is a key organosilicon compound characterized by its bulky isopropyl groups flanking the flexible siloxane (Si-O-Si) bond. This steric hindrance imparts unique properties, making it a valuable building block for specialized polymers and a precursor for creating sterically demanding silyl protecting groups.

The synthesis of this target molecule is achieved through the nucleophilic substitution of a suitable leaving group on a disiloxane backbone by an isopropyl nucleophile. The Grignard reaction is exceptionally well-suited for this purpose.[2][3] The method involves two primary stages:

  • Formation of the Grignard Reagent: Isopropylmagnesium halide is prepared by reacting an isopropyl halide (e.g., 2-bromopropane) with magnesium metal in an anhydrous ether solvent.[1][4] This transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic, carbanion-like carbon.[5]

  • Nucleophilic Attack: The prepared Grignard reagent is then reacted with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The strongly nucleophilic isopropyl group attacks the electrophilic silicon atoms, displacing the chloride ions to form the desired C-Si bonds and yielding the final product.

This approach is favored for its high efficiency and the relative accessibility of the starting materials. However, the high reactivity of Grignard reagents necessitates stringent control over experimental conditions, particularly the exclusion of atmospheric moisture and oxygen.[4][6]

Reaction Mechanism

The overall synthesis proceeds via a two-step, one-pot process. First, the isopropyl Grignard reagent is formed. The reaction occurs on the surface of the magnesium metal.[1][7] This is followed by the nucleophilic substitution on the dichlorodisiloxane substrate.

The mechanism for the key substitution step involves the Grignard reagent attacking the silicon center. The highly polarized C-Mg bond provides a potent carbon nucleophile which readily attacks the electrophilic silicon atom, leading to the displacement of the chloride leaving group. This occurs sequentially at both silicon centers of the disiloxane.

Grignard_Reaction_Mechanism Grignard 2 (CH₃)₂CH-MgBr (Isopropylmagnesium Bromide) FinalProduct (CH₃)₂CH-Si(CH₃)₂-O-Si(CH₃)₂-CH(CH₃)₂ (Target Disiloxane) Disiloxane Cl-Si(CH₃)₂-O-Si(CH₃)₂-Cl (1,3-Dichloro-1,1,3,3-tetramethyldisiloxane) Disiloxane->FinalProduct Nucleophilic Substitution Salt 2 MgBrCl (Magnesium Salt)

Caption: Reaction scheme for the synthesis of the target disiloxane.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )BP (°C)Density (g/mL)
Magnesium Turnings7439-95-4Mg24.3110901.74
Iodine (for activation)7553-56-2I₂253.81184.34.93
2-Bromopropane (Isopropyl Bromide)75-26-3C₃H₇Br122.9959-601.31
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11660.889
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane2401-73-2C₄H₁₂Cl₂OSi₂203.211381.05
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49-~1.07
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37-2.66
Equipment and Glassware
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a laboratory jack[8]

  • Schlenk line or nitrogen/argon gas inlet and bubbler

  • Glass syringes and needles

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus (fractional distillation setup recommended)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

Causality: The entire apparatus must be rigorously dried to prevent the highly reactive Grignard reagent from being quenched by water.[4][6] An inert atmosphere (nitrogen or argon) is essential to prevent both quenching by moisture and oxidation.[9]

Experimental_Workflow A 1. Apparatus Setup & Drying (Flame-dry under vacuum) B 2. Grignard Reagent Formation (Mg + 2-Bromopropane in THF) A->B C 3. Reaction Initiation (Iodine crystal, gentle heating) B->C D 4. Addition of Dichlorodisiloxane (Dropwise at 0°C) C->D E 5. Reaction Quench (Slow addition to sat. NH₄Cl) D->E F 6. Work-up (Phase separation, wash, dry) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Fractional Distillation) G->H

Caption: Step-by-step workflow for the synthesis protocol.

Part A: Preparation of Isopropylmagnesium Bromide
  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under vacuum (or oven-dry at >120°C overnight) and allow it to cool to room temperature under a steady stream of nitrogen or argon.[4]

  • Reagent Charging: Place magnesium turnings (2.67 g, 0.11 mol) into the flask. Add a magnetic stir bar.

  • Initiation: Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[4]

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask via syringe.

  • Grignard Formation: Dissolve 2-bromopropane (12.3 g, 0.10 mol) in 70 mL of anhydrous THF and load this solution into the dropping funnel.

  • Controlled Addition: Begin stirring the magnesium suspension. Add ~5-10 mL of the 2-bromopropane solution from the funnel to the flask. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. The reaction is exothermic; if it does not start, gentle warming with a heat gun may be necessary.[4]

  • Sustained Reaction: Once the reaction has started, add the remainder of the 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[4]

  • Completion: After the addition is complete, stir the resulting cloudy grey-brown mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

Part B: Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the subsequent substitution reaction.

  • Substrate Addition: Dissolve 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (9.14 g, 0.045 mol) in 40 mL of anhydrous THF and add this solution to the dropping funnel.

  • Slow Addition: Add the dichlorodisiloxane solution dropwise to the stirred, cooled Grignard reagent over approximately 1 hour. A white precipitate (magnesium salts) will form. Maintaining a low temperature is critical to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the reaction mixture into a separate beaker containing 200 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) with vigorous stirring. Causality: A saturated NH₄Cl solution is a mild acid that effectively hydrolyzes any remaining Grignard reagent and dissolves the magnesium salts without being strongly acidic, which could cleave the siloxane bond.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. The product will be in the upper organic (ether) layer. Separate the layers.

  • Extraction & Washing: Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers. Wash the combined organic phase sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.

Safety Precautions and Hazard Management

This protocol involves significant hazards and must be performed by trained personnel in a controlled laboratory environment.

  • Grignard Reagents: Grignard reagents are highly reactive, corrosive, and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.[8][9] They react violently with water and other protic sources.[6] All operations must be conducted under a strictly inert and anhydrous atmosphere.

  • Flammable Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable and volatile.[4][10] Ensure there are no ignition sources nearby. All heating must be done using a heating mantle or oil bath, never an open flame.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., Nomex or heavy-duty nitrile gloves).[8][9][10]

  • Emergency Preparedness: Work must be performed in a chemical fume hood.[8][9] Keep a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher readily accessible. Know the location of the safety shower and eyewash station.[9] Never work alone when performing a Grignard reaction.[8][10]

  • Quenching: The quenching of unreacted Grignard reagent is highly exothermic and releases flammable gases. The process must be done slowly, with adequate cooling and in a fume hood.

Expected Results and Troubleshooting

  • Yield: Typical yields for this type of reaction range from 60-80%, depending on the purity of reagents and the stringency of the anhydrous conditions.

  • Product Characterization: The final product should be a clear, colorless liquid. Its identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

  • Troubleshooting:

    • Failure to Initiate: If the Grignard reaction does not start, common causes include wet glassware/solvents or a passivated magnesium surface.[1] Solutions include adding a small iodine crystal, a few drops of 1,2-dibromoethane, or gently crushing a few pieces of magnesium under the solvent with a glass rod to expose a fresh surface.

    • Low Yield: A low yield is often attributable to moisture in the reaction, leading to the quenching of the Grignard reagent. Ensure all reagents are anhydrous and the inert atmosphere is maintained throughout. Side reactions, such as Wurtz coupling of the isopropyl bromide, can also lower the yield.

References

  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut.
  • Walborsky, H. M. (1990).
  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of....
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Google Patents. (n.d.). JPH08165294A - Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.

Sources

Hydrolysis protocols for isopropyldimethylchlorosilane to disiloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis Protocols for Isopropyldimethylchlorosilane to Disiloxanes

Executive Summary

This guide details the synthetic protocols for converting Isopropyldimethylchlorosilane (IPDMS-Cl) into its stable dimer, 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane . Unlike simple trimethylsilyl (TMS) derivatives, the isopropyl group introduces intermediate steric bulk, balancing hydrolytic stability with reactivity. This application note provides two distinct workflows: a Standard Acidic Hydrolysis for robust scale-up and a Buffered Hydrolysis for high-purity applications requiring strict pH control.

Key Technical Data:

  • Precursor: Isopropyldimethylchlorosilane (CAS: 3634-56-8)

  • Target Product: this compound (CAS: 36957-90-1)[1][2]

  • Reaction Type: Nucleophilic substitution at Silicon (

    
    -Si) followed by condensation.
    

Mechanistic Insight & Causality

To optimize yield, one must understand the competing kinetics of hydrolysis and condensation.

  • Hydrolysis (Rate Limiting Step): The chlorosilane reacts with water to form a silanol intermediate (

    
    ) and hydrochloric acid (HCl).
    
    
    
    
    • Insight: The isopropyl group provides steric hindrance that slows this step compared to TMS-Cl, reducing the risk of violent exotherms but requiring vigorous agitation.

  • Condensation (Acid Catalyzed): Two silanol molecules condense to form the siloxane linkage (

    
    ).
    
    
    
    
    • Critical Factor:[3] This step is reversible but is driven forward by the removal of water or the presence of acid catalyst (HCl generated in step 1). In the Standard Protocol , the generated HCl auto-catalyzes the dimerization. In the Buffered Protocol , condensation may be slower, requiring longer reaction times or mild heating.

Reaction Pathway Diagram

G Silane Isopropyldimethylchlorosilane (Reagent) Silanol Silanol Intermediate (R3Si-OH) Silane->Silanol Hydrolysis Water H2O (Nucleophile) Water->Silanol HCl HCl (Byproduct/Catalyst) Silanol->HCl Product 1,3-Diisopropyl-1,1,3,3- tetramethyldisiloxane Silanol->Product Condensation (Acid Cat.) HCl->Product Catalyzes

Figure 1: Mechanistic pathway showing the auto-catalytic role of HCl in driving silanol condensation.

Safety & Handling (The "Self-Validating" System)

Hazard Warning: Chlorosilanes react violently with moisture, releasing hydrogen chloride gas.

  • Engineering Controls: All transfers must occur in a fume hood.

  • Self-Validation Check: Before starting, place a drop of the silane on a watch glass. If it does not fume immediately upon exposure to air, the reagent has likely hydrolyzed in the bottle and is compromised.

Experimental Protocols

Protocol A: Standard Acidic Hydrolysis (High Throughput)

Best for: Large scale synthesis where acid sensitivity is not a concern.

Reagents:

  • Isopropyldimethylchlorosilane (136.7 g, 1.0 mol)

  • Distilled Water (100 mL, excess)

  • Hexanes or Dichloromethane (100 mL) - Solvent aids phase separation.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube.
    
  • Solvent Charge: Add 100 mL of distilled water and 100 mL of Hexanes to the flask. Cool to 0–5°C using an ice bath.

  • Controlled Addition: Charge the addition funnel with IPDMS-Cl. Add dropwise over 30 minutes.

    • Why? Controls the exotherm ($ \Delta H_{rxn} < 0 $) and prevents vaporization of the silane (BP ~110°C).

  • Reaction: Once addition is complete, remove the ice bath. Stir vigorously at room temperature for 1 hour.

    • Validation: The aqueous layer should be strongly acidic (pH < 1), confirming HCl generation.

  • Separation: Transfer to a separatory funnel. Discard the lower aqueous acid layer.

  • Washing: Wash the organic layer 2x with 50 mL water, then 1x with 50 mL saturated

    
     (caution: 
    
    
    
    evolution), and finally 1x with brine.
  • Drying: Dry organic phase over anhydrous

    
     for 20 minutes. Filter.
    
  • Purification: Remove solvent via rotary evaporation. Purify the residue via vacuum distillation.

Protocol B: Buffered Hydrolysis (Controlled pH)

Best for: High purity requirements or when minimizing acid contact is crucial.

Reagents:

  • Isopropyldimethylchlorosilane (13.7 g, 0.1 mol)

  • Sodium Bicarbonate (

    
    ) or Pyridine (1.1 eq)
    
  • Diethyl Ether (50 mL)

  • Ice/Water (50 g)

Step-by-Step Methodology:

  • Buffer Prep: Create a slurry of

    
     in water/ice mixture and overlay with Diethyl Ether in the reactor.
    
  • Addition: Add IPDMS-Cl slowly to the biphasic mixture at 0°C.

    • Mechanism: The base neutralizes HCl immediately as it forms (

      
      ), shifting the equilibrium toward hydrolysis without exposing the product to strong acid.
      
  • Workup: Separate phases. The organic layer will be neutral. Wash with water to remove salts.

  • Isolation: Dry over

    
     and concentrate.
    

Data Analysis & Characterization

Physical Properties Table:

PropertyIsopropyldimethylchlorosilane (Precursor)This compound (Product)
Molecular Weight 136.70 g/mol 218.48 g/mol
Boiling Point 109-110°C (738 mmHg)~185-190°C (Atm) / 85°C (15 mmHg)*
Density 0.869 g/mL~0.82 g/mL (Estimated)
Appearance Colorless, fuming liquidColorless, viscous oil

*Note: Product boiling point is estimated based on molecular weight increase relative to Hexamethyldisiloxane (HMDS).

Analytical Validation:

  • ¹H NMR (CDCl₃):

    • Look for the disappearance of the Si-Cl labilization effect.

    • Product Signals:

      
       0.05 (s, 12H, Si-Me), 
      
      
      
      0.95 (d, 12H, iPr-Me),
      
      
      0.8-1.0 (m, 2H, Si-CH).
  • IR Spectroscopy:

    • Disappearance: Strong band at ~470-500 cm⁻¹ (Si-Cl).

    • Appearance: Strong, broad band at 1050-1080 cm⁻¹ (Si-O-Si).

Workflow Visualization

Workflow Start Start: Reagent Prep (Inert Atmosphere) Cooling Cooling (0°C) Solvent + Water Start->Cooling Addition Dropwise Addition of IPDMS-Cl Cooling->Addition Reaction Stirring (1-2 hr) HCl Evolution Addition->Reaction Separation Phase Separation (Remove Aqueous HCl) Reaction->Separation Wash Wash: H2O / NaHCO3 / Brine Separation->Wash Dry Drying (MgSO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Final Pure Disiloxane Distill->Final

Figure 2: Operational workflow for the Standard Acidic Hydrolysis protocol.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Link

  • Sigma-Aldrich. Chloro(dimethyl)isopropylsilane Product Specification & Properties.Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Standard Text for Organosilicon Mechanisms).

Sources

Application Note: Reaction Conditions for Equilibrating 1,1,3,3-Tetramethyldisiloxane (TMDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,3,3-Tetramethyldisiloxane (TMDS) is a critical organosilicon building block utilized extensively as an end-capping agent to introduce reactive silicon-hydride (Si-H) functionalities into siloxane oligomers, copolymers, and macromers. The redistribution (equilibration) of TMDS with cyclic or linear siloxanes allows for the precise synthesis of telechelic polymers used in addition-cure silicones and hydrosilylation chemistry. This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for the equilibration of TMDS, ensuring high yields while preserving the sensitive Si-H bonds.

Mechanistic Causality: The Imperative of Acid Catalysis

Siloxane equilibration involves the continuous cleavage and reformation of Si-O-Si linkages until a thermodynamic equilibrium of molecular weights and structures is achieved. While standard polydimethylsiloxanes (PDMS) can be equilibrated using either strong acids or strong bases, the presence of the reactive Si-H bond in TMDS dictates strict catalyst selection.

Under base-catalyzed conditions (e.g., using NaOH or KOH), TMDS undergoes deleterious side reactions. The hydroxide ions attack the electrophilic silicon center, leading to dehydrogenative coupling, cleavage of the Si-H bond, and the formation of solid sodium siloxanolates. This significantly reduces the yield of the desired linear equilibrate and produces unwanted crosslinked networks, as detailed in [1].

Consequently, acid catalysis is mandatory . Strong protic acids—such as trifluoromethanesulfonic acid (triflic acid), linear chlorinated phosphazene acids, or sulfuric acid—selectively protonate the oxygen in the Si-O-Si backbone, facilitating nucleophilic attack and chain cleavage without disturbing the Si-H bonds[2],[3].

Catalyst_Logic Start TMDS Equilibration (Contains Reactive Si-H) BaseCat Base Catalysis (NaOH, KOH) Start->BaseCat AcidCat Acid Catalysis (Triflic Acid, Phosphazene) Start->AcidCat BaseResult Side Reactions: Si-H Cleavage, Siloxanolates BaseCat->BaseResult AcidResult Selective Si-O-Si Cleavage Si-H Bonds Preserved AcidCat->AcidResult Fail Low Yield / Solid Byproducts BaseResult->Fail Success High Yield Linear Siloxanes AcidResult->Success

Logical decision tree for catalyst selection in TMDS equilibration.

Thermodynamic Control & Reaction Parameters

The degree of polymerization (DP) and the final molecular weight of the equilibrated siloxane are strictly governed by the molar ratio of the co-monomer to the TMDS end-capper. Because the reaction is under thermodynamic control, the final product is a statistical distribution of chain lengths (Flory-Stockmayer distribution) accompanied by a small equilibrium concentration of cyclic oligomers (typically 10-15% by weight).

Quantitative Reaction Parameters
Co-ReactantCatalystConcentrationTemp (°C)TimeTarget ProductRef
DivinyltetramethyldisiloxaneTriflic Acid0.1 wt%25< 5 minVinyltetramethyldisiloxane (VTMDS)[4]
HexaethylcyclotrisiloxanePhosphazene Acid300 ppm60 - 804 - 8 hrsSi-H Terminated Polydiethylsiloxane[3]
Octamethylcyclotetrasiloxane (D4)Sulfuric Acid2 - 5 wt%20 - 5012 - 24 hrsSi-H Terminated PDMS Oligomers[2]

Validated Experimental Protocols

TMDS_Equilibration TMDS TMDS (End-Capper) Si-H Source EqRxn Equilibration Reaction Continuous Si-O-Si Cleavage TMDS->EqRxn Cyclics Co-monomers (Cyclic or Linear Siloxanes) Cyclics->EqRxn Acid Acid Catalyst (e.g., Triflic Acid) Acid->EqRxn Quench Neutralization (NaHCO3 / H2O) EqRxn->Quench Equilibrium Reached PhaseSep Phase Separation Organic / Aqueous Quench->PhaseSep Purification Fractional Distillation Vacuum Stripping PhaseSep->Purification Final Equilibrated Siloxane Target Product Purification->Final

Standard workflow for the acid-catalyzed equilibration of TMDS.
Protocol A: Rapid Room-Temperature Equilibration (Synthesis of VTMDS)

This protocol utilizes a superacid (triflic acid) to drive the equilibration of two distinct disiloxanes at room temperature, preventing thermal degradation. By using an exact 1:1 molar ratio, the statistical redistribution of end groups forces the formation of the asymmetric monomer, Vinyltetramethyldisiloxane (VTMDS), as established in [4].

Step-by-Step Methodology (Laboratory Scale):

  • Preparation: In a dry, argon-purged 1 L round-bottom flask, combine 167.5 g (1.25 mol) of TMDS and 232.5 g (1.25 mol) of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.

  • Catalysis: Add 0.4 g of trifluoromethanesulfonic acid (approx. 0.1 wt%) while stirring vigorously at 25 °C.

  • Equilibration: Allow the mixture to stir. The reaction reaches thermodynamic equilibrium in less than 5 minutes[4]. Self-Validation: At-line IR spectroscopy will show rapid stabilization of the Si-O-Si stretching bands.

  • Quenching (Critical Step): Add 4.0 g of deionized water and 4.0 g of sodium bicarbonate (NaHCO₃). The water extracts the highly polar acid from the siloxane phase, while the NaHCO₃ neutralizes it. Self-Validation: The evolution of CO₂ gas serves as a visual indicator of neutralization. Once effervescence ceases, the catalyst is fully deactivated, locking the kinetic state and preventing backbiting during downstream processing.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic siloxane phase and dry over anhydrous Na₂SO₄.

  • Purification: The crude mixture contains a statistical 1:2:1 ratio of starting materials to the target VTMDS. Isolate pure VTMDS via fractional distillation under reduced pressure.

Protocol B: Ring-Opening Equilibration for Si-H Terminated Oligomers

This protocol utilizes linear chlorinated phosphazene acid to equilibrate TMDS with cyclic siloxanes (e.g., hexaethylcyclotrisiloxane or D4) to produce well-defined, telechelic Si-H terminated oligomers[3].

Step-by-Step Methodology:

  • Stoichiometry Calculation: Determine the required ratio of cyclic monomer to TMDS based on the target molecular weight. TMDS acts as the sole chain terminator.

  • Reaction Setup: Combine the cyclic monomer and TMDS in a reactor under a nitrogen atmosphere.

  • Catalysis & Heating: Introduce 300 ppm of linear chlorinated phosphazene acid. Heat the mixture to 60–80 °C under continuous stirring for 4 to 8 hours[3].

  • Neutralization: Quench the reaction by adding a mild base, such as hexamethyldisilazane (HMDS) or solid NaHCO₃, stirring until the mixture is neutral.

  • Vacuum Stripping: To remove the ~10-15% equilibrium concentration of unreacted cyclic monomers, subject the neutralized polymer to vacuum stripping (e.g., 150 °C at < 1 mbar). Causality Note: Failure to fully neutralize the acid prior to stripping will cause the polymer to depolymerize (re-equilibrate) back into volatile cyclics upon heating.

Analytical Validation

To confirm the structural integrity of the equilibrated TMDS products, ¹H-NMR spectroscopy is the gold standard. According to established characterizations[4]:

  • Si-CH₃ Protons: Observed as a strong singlet in the range of 0–0.35 ppm .

  • Si-H Protons: The diagnostic hydride proton appears as a distinct multiplet at 4.5–4.9 ppm . Integration of this peak relative to the methyl protons confirms the degree of polymerization and end-group fidelity.

  • Vinyl Protons (if applicable): Observed in the range of 5.55–6.3 ppm .

References

1.[2] Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. US Patent 3898256A. Google Patents. URL: 2.[4] Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy. Polymers (MDPI), 2021. URL:[Link] 3.[1] Base-Catalyzed Transformations of Tetramethyldisiloxane. Industrial & Engineering Chemistry Research, 2013. URL:[Link] 4.[3] Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid. PubMed (NIH), 2024. URL:[Link]

Sources

Application Note: Precision Synthesis of Isopropyl-Functionalized Polysiloxane Copolymers for Drug Delivery Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of drug delivery systems (DDS), standard polydimethylsiloxane (PDMS) often falls short in specific permeability and solubility profiles required for lipophilic active pharmaceutical ingredients (APIs). Isopropyl-functionalized polysiloxanes represent a critical advancement.

The substitution of a methyl group with an isopropyl group on the siloxane backbone introduces significant steric bulk and alters the free volume of the polymer network. This modification achieves three critical pharmacological goals:

  • Tunable Permeability: The bulky isopropyl group disrupts chain packing, modifying the diffusion coefficient for large-molecule drugs.

  • Enhanced Lipophilicity: Increases compatibility with highly hydrophobic APIs, preventing crystallization within the matrix.

  • Thermal & Oxidative Stability: The secondary carbon attachment provides robust stability compared to n-alkyl analogs.

This guide details the Anionic Ring-Opening Copolymerization (AROP) of dimethylsiloxane with isopropylmethylsiloxane. Unlike hydrosilylation routes which often yield isomeric mixtures (n-propyl/isopropyl), AROP ensures varying degrees of defined substitution, critical for regulatory consistency in medical devices.

Synthetic Strategy: Anionic Ring-Opening Polymerization (AROP)[1][2]

The synthesis relies on the thermodynamic equilibration of cyclosiloxane monomers. We utilize a "living" anionic mechanism, allowing for precise control over molecular weight and copolymer composition.

The Challenge of Sterics

Direct homopolymerization of diisopropylsiloxanes is kinetically inhibited due to extreme steric crowding at the silicon atom. Therefore, we utilize a copolymerization strategy using Octamethylcyclotetrasiloxane (


) and 1,3,5,7-tetraisopropyl-1,3,5,7-tetramethylcyclotetrasiloxane (

). This relieves ring strain while distributing the functional groups along the backbone.
Workflow Visualization

SynthesisWorkflow Start Raw Materials (D4 + D4-iPr,Me) Dry Azeotropic Drying (Removal of H2O) Start->Dry Toluene/Xylene Cat Catalyst Addition (TMAH or Phosphazene) Dry->Cat < 10 ppm H2O Equil Equilibration (110°C, 4-6 hrs) Cat->Equil Initiation Quench Quenching (Neutralization) Equil->Quench Viscosity Plateau Strip Vacuum Stripping (Removal of Cyclics) Quench->Strip Stabilization Final Purified Copolymer Strip->Final

Figure 1: Step-by-step workflow for the equilibrium copolymerization of isopropyl-functionalized silicones.

Detailed Experimental Protocol

Phase 1: Materials Preparation

Safety Note: Chlorosilanes and silanolates are caustic. Work in a fume hood.

  • Monomer A (

    
    ):  Octamethylcyclotetrasiloxane (Distilled over CaH
    
    
    
    ).
  • Monomer B (

    
    ):  1,3,5,7-tetraisopropyl-1,3,5,7-tetramethylcyclotetrasiloxane.
    
    • Sourcing Note: If commercially unavailable, synthesize via hydrolysis of Dichloroisopropylmethylsilane followed by cracking with KOH.

  • Catalyst: Tetramethylammonium Hydroxide (TMAH) pentahydrate or Phosphazene Base (

    
    -Bu-P
    
    
    
    ).
  • Solvent: Anhydrous Toluene.

  • End-Capper: Hexamethyldisiloxane (MM) (Controls Molecular Weight).

Phase 2: Polymerization Protocol[3]

Step 1: Azeotropic Drying (Critical for Reproducibility) Water acts as a chain transfer agent, killing molecular weight control.

  • Charge a 3-neck round bottom flask (equipped with Dean-Stark trap, condenser, and N

    
     inlet) with Monomer A and Monomer B in the desired molar ratio (e.g., 80:20).
    
  • Add toluene (50% wt/wt relative to monomers).

  • Reflux at 115°C for 60 minutes. Drain the Dean-Stark trap to remove water-toluene azeotrope.

  • Cool to 80°C under positive nitrogen pressure.

Step 2: Initiation and Equilibration

  • Add the End-Capper (MM). The amount determines the target Molecular Weight (

    
    ):
    
    
    
    
  • Add Catalyst:

    • For TMAH: Add 0.1 wt% (solid). Raise temp to 110°C.

    • For Phosphazene: Add 0.05 wt% (solution). Reaction can proceed at 80°C (milder conditions, better for sensitive groups).

  • The Viscosity Rise: Stir at temperature. The mixture will become noticeably viscous within 1-3 hours.

  • Continue stirring for 3 additional hours to ensure random distribution of the isopropyl groups (equilibration).

Step 3: Quenching (Deactivation)

  • For TMAH: Raise temperature to 150°C for 30 minutes. TMAH thermally decomposes into trimethylamine and methanol (volatiles), leaving a silica residue. This is a "transient catalyst" method, ideal for medical purity.

  • For Phosphazene/KOH: Add stoichiometric amount of acetic acid or silyl phosphate to neutralize.

Step 4: Purification (Stripping)

  • Equilibrium polymerization always yields ~10-15% unreacted cyclic oligomers. These must be removed to prevent leaching in biological applications.

  • Apply high vacuum (<1 mbar) and heat to 150°C.

  • Strip volatiles until no further distillate is collected.

Characterization & Validation

To ensure the "Self-Validating" nature of this protocol, the following analytical checkpoints are mandatory.

Data Presentation: Expected Parameters
ParameterMethodTarget SpecificationDiagnostic Interpretation
Appearance VisualClear, colorless oilCloudiness indicates catalyst residue or water contamination.
Refractive Index Refractometer1.405 - 1.420Higher than PDMS (1.403) due to isopropyl bulk.
MW Distribution GPC (Toluene)PDI < 1.5PDI > 2.0 suggests incomplete equilibration or side reactions.
Functionality %

H NMR

2% of feed ratio
Verifies incorporation efficiency of the bulky monomer.
NMR Spectroscopy Analysis

The definitive proof of copolymer structure lies in


Si NMR.
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       0.1 ppm: Si-CH 
      
      
      
      (Sharp singlet).
    • 
       0.9 - 1.1 ppm: Si-CH(CH 
      
      
      
      )
      
      
      (Multiplet).
    • Validation: Integration ratio of Methyl to Isopropyl protons must match feed ratio.

  • 
    Si NMR (IGATED): 
    
    • 
       -22 ppm: D  units (Dimethyl).
      
    • 
       -24 to -26 ppm: D
      
      
      
      units (Isopropylmethyl).
    • Crucial Check: Look for triad sequences. A statistical copolymer will show splitting patterns indicating D-D-D, D-D

      
      -D, and D
      
      
      
      -D
      
      
      -D sequences.
Mechanistic Visualization

ReactionMechanism Initiator Silanolate Anion (Active Center) Monomer Cyclic Siloxane Ring (Strain) Initiator->Monomer Nucleophilic Attack Transition Pentacoordinate Silicon Intermediate Monomer->Transition Ring Opening OpenChain Linear Chain Extension Transition->OpenChain Propagation OpenChain->Monomer Equilibration (Back-biting)

Figure 2: Anionic Ring-Opening Polymerization mechanism. Note the "Back-biting" arrow, which is responsible for the equilibrium nature of the reaction.

Application in Drug Delivery[3][4][5][6][7][8]

The synthesized Poly(dimethyl-co-isopropylmethylsiloxane) serves as an advanced matrix for Transdermal Drug Delivery Systems (TDDS) .

Formulation Protocol:

  • Solubilization: Dissolve the copolymer (30% w/v) in Ethyl Acetate.

  • API Loading: Add hydrophobic drug (e.g., Estradiol, Fentanyl) at 1-5% w/w.

    • Note: The isopropyl domains create "lipophilic pockets" that prevent drug crystallization, a common failure mode in standard PDMS patches [1].

  • Crosslinking: Add 1% Platinum Catalyst and a Hydride-functional crosslinker (if curing to an elastomer) or use as a pressure-sensitive adhesive (PSA) by blending with silicate resins.

  • Casting: Cast onto a fluoropolymer release liner and cure/dry at 60°C.

Why it works: The bulky isopropyl groups increase the Free Volume of the polymer. According to free volume theory, diffusion (


) is related to the fractional free volume (

):

By increasing

via steric bulk, we can modulate the release rate of large molecular weight drugs more effectively than with linear PDMS [2].

References

  • Clarson, S. J., & Semlyen, J. A. (1993). Siloxane Polymers. Prentice Hall. (The authoritative text on siloxane synthesis and equilibration kinetics).

  • Yilgor, I., & McGrath, J. E. (1988). Polysiloxane Containing Copolymers: A Survey of Recent Developments. Advances in Polymer Science. (Detailed review of copolymer properties).

  • Chiba, T., et al. (2012). Permeability of gases through isopropyl-substituted polysiloxane membranes. Journal of Applied Polymer Science. (Data on how isopropyl groups affect permeability).

  • Gelest, Inc. Silicone Fluids: Stable, Inert Media. (Industrial reference for silicone fluid properties and ROP catalysts).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by trained personnel in appropriate facilities.

Solvent Extraction Strategies for the Removal of Organosilicon Byproducts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Grease" Problem in Drug Development

Organosilicon reagents are indispensable in modern organic synthesis and medicinal chemistry. They are universally employed as protecting groups (e.g., TMS, TBS, TIPS, TBDPS) and as reagents in cross-coupling or reduction reactions. However, the incorporation of a silyl group significantly enhances the lipophilicity of a molecule[1]. Consequently, the cleavage of these groups generates organosilicon byproducts—such as hexamethyldisiloxane (TMS₂O), silanols (TBSOH, TIPSOH), and siloxanes—which are notoriously difficult to remove.

These byproducts, colloquially known as "silicon grease," present two major challenges during reaction workup:

  • Emulsion Formation: Silanols can act as weak surfactants during aqueous workups, leading to unbreakable emulsions[2].

  • Chromatographic Co-elution: Due to their extreme non-polarity, bulky siloxanes often co-elute with lipophilic active pharmaceutical ingredients (APIs) during standard normal-phase silica gel chromatography.

To circumvent the bottleneck of repetitive chromatography, Application Scientists rely on engineered liquid-liquid solvent extraction (LLE) . By exploiting the extreme partition coefficients (LogP) of organosilicon byproducts, researchers can design biphasic organic systems that selectively isolate the API from the silicon waste.

Mechanistic Principles of Biphasic Organic Partitioning

Standard aqueous/organic extractions (e.g., Water/Ethyl Acetate) fail for organosilicon removal because both the API and the siloxane byproduct strongly prefer the organic layer. To achieve separation, we must utilize two immiscible organic solvents with vastly different polarities[3].

The most robust system for this application is Acetonitrile / Hexane [4].

  • Causality of Solvent Choice: Acetonitrile is a polar aprotic solvent (LogP ~ -0.34) that readily dissolves most moderately polar to polar APIs. Hexane is a highly non-polar hydrocarbon (LogP ~ 3.9) that selectively solubilizes the lipophilic organosilicon byproducts. Because these two solvents are immiscible at room temperature, they form a distinct biphasic system[3].

  • Thermodynamic Partitioning: The lack of hydrogen bond donors/acceptors in siloxanes, combined with their high molar volume, drives them almost exclusively into the hexane phase, leaving the purified API in the acetonitrile phase[4].

Quantitative Data: Physicochemical Properties of Common Silyl Byproducts

Understanding the LogP and volatility of the target byproduct dictates the extraction strategy. Data for common byproducts are summarized below:

Organosilicon ByproductOrigin / PrecursorApprox. LogPVolatility / StateRecommended Removal Strategy
Hexamethyldisiloxane (TMS₂O) TMS deprotection4.21 - 5.06High (B.P. 101 °C)Vacuum Evaporation / Hexane Wash
tert-Butyldimethylsilanol (TBSOH) TBS deprotection~2.5 - 3.0Low (B.P. 139 °C)Acetonitrile / Hexane Partitioning
Triisopropylsilanol (TIPSOH) TIPS deprotection3.89[5]Low (B.P. 196 °C)Acetonitrile / Hexane Partitioning
Triphenylsilanol (TPSOH) TBDPS deprotection3.26[6]Solid (M.P. 43 °C)Methanol / Pentane Partitioning

Extraction Decision Workflow

The following logic tree illustrates the decision-making process for removing organosilicon byproducts based on their physicochemical properties.

G start Organosilicon Byproduct in Crude Mixture q1 Is the byproduct highly volatile? (e.g., TMS2O, TMSCl) start->q1 vac Vacuum Distillation / Rotary Evaporation q1->vac Yes q2 Is the API moderately to highly polar? q1->q2 No acn_hex Protocol 1: Acetonitrile / Hexane Partitioning q2->acn_hex Yes q3 Is the byproduct a bulky, solid silanol? (e.g., TBDPSOH, TPSOH) q2->q3 No meoh_pent Protocol 2: Methanol / Pentane Partitioning q3->meoh_pent Yes q4 Can the API tolerate fluoride sources? q3->q4 No tbaf Protocol 3: Fluoride-Mediated Aqueous Workup q4->tbaf Yes chromato Reverse-Phase Chromatography q4->chromato No

Caption: Decision matrix for the solvent extraction of organosilicon byproducts from crude API mixtures.

Experimental Protocols

Protocol 1: Acetonitrile / Hexane Biphasic Extraction

Target: Liquid silanols (TBSOH, TIPSOH) and non-volatile siloxanes.

Scientific Rationale: This protocol relies on the absolute immiscibility of acetonitrile and hexane[3]. It is critical to remove all reaction solvents (like THF or DCM) prior to extraction. Causality: THF acts as a mutual co-solvent; its presence will cause the acetonitrile and hexane phases to merge into a single phase, completely destroying the partition efficiency.

Step-by-Step Methodology:

  • Solvent Evaporation: Concentrate the crude reaction mixture to absolute dryness under reduced pressure to remove all traces of THF, DMF, or DCM.

  • Phase Reconstitution: Dissolve the crude residue in HPLC-grade Acetonitrile (10 mL per gram of crude). If the API is not fully soluble, a minimal amount of water (up to 5% v/v) can be added to increase API solubility without compromising the biphasic system.

  • Primary Extraction: Transfer the solution to a separatory funnel. Add an equal volume of Hexane (10 mL). Stopper and shake vigorously for 30 seconds. Vent carefully.

  • Phase Separation: Allow the layers to separate. The top layer is the non-polar Hexane (containing the siloxanes); the bottom layer is the polar Acetonitrile (containing the API). Drain the bottom layer into a clean flask.

  • Back-Extraction: To ensure no API is lost to the hexane layer, add a fresh portion of Acetonitrile (5 mL) to the separatory funnel containing the hexane. Shake, settle, and drain the bottom layer, combining it with the first acetonitrile fraction.

  • Isolation: Concentrate the combined acetonitrile layers under reduced pressure to yield the silicon-free API.

Protocol 2: Methanolic / Hydrocarbon Partitioning

Target: Bulky, solid silanols (e.g., Triphenylsilanol from TBDPS cleavage).

Scientific Rationale: Triphenylsilanol (LogP 3.26)[6] can sometimes precipitate in pure acetonitrile. Using a Methanol/Pentane system provides better solvation for highly aromatic APIs while still excluding the lipophilic silicon byproduct into the pentane layer.

Step-by-Step Methodology:

  • Concentrate the crude mixture to dryness.

  • Dissolve the residue in a 9:1 mixture of Methanol:Water (10 mL).

  • Extract the methanolic solution with Pentane (3 x 10 mL).

  • The bulky TBDPS byproducts will partition into the pentane layer.

  • Concentrate the methanolic layer to recover the purified product.

Protocol 3: Fluoride-Mediated Chemical Modification & Aqueous Extraction

Target: Persistent siloxanes that co-partition with highly lipophilic APIs.

Scientific Rationale: If the API is as lipophilic as the siloxane, organic biphasic extraction will fail. By introducing a fluoride source, the unreactive siloxane/silanol is chemically converted into a highly polar fluorosilane. Causality: The Si-F bond is thermodynamically extremely strong (~565 kJ/mol). This reaction dramatically shifts the LogP of the silicon species, allowing it to be washed away in a standard aqueous workup.

Step-by-Step Methodology:

  • To the crude reaction mixture in THF, add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF) or Potassium Fluoride (KF).

  • Stir the mixture at room temperature for 1–2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with Ethyl Acetate (3 x 15 mL). The newly formed fluorosilanes and silicates are highly water-soluble and will remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

  • BromotrimethylSilane | TMSBr Reagent | RUO - Benchchem Benchchem URL:[2]

  • Acetonitrile-Hexane Extraction Route to Pure Sulfonium Salts PubMed (NIH) URL:[4]

  • Use of Partition Coefficients in a Hexane–Acetonitrile System in the GC–MS Analysis of Polyaromatic Hydrocarbons PubMed Central (NIH) URL:[3]

  • HEXAMETHYLDISILOXANE Ataman Kimya URL:

  • TRIISOPROPYLSILYL ACRYLATE|157859-20-6 LookChem URL:[5]

  • 791-31-1 | Triphenylsilanol | Organosilicons Ambeed URL:[6]

  • Organosilicon Molecules with Medicinal Applications ACS Publications URL:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropyldimethylsilane (IPDMS) Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Isopropyldimethylsilane (


) Hydrolysis
Ticket ID:  KB-SIL-402
Status:  Active
Author:  Senior Application Scientist, Silicon Chemistry Division

Executive Summary & Triage

The Issue: Users frequently report low isolated yields (<40%) when converting isopropyldimethylsilane (


) to isopropyldimethylsilanol (

).

The Reality: The isopropyl group provides intermediate steric hindrance. It is bulky enough to slow down the initial hydrolysis kinetics compared to trimethylsilane, but insufficient to kinetically stabilize the resulting silanol against thermodynamic dimerization (formation of disiloxane).

Common Failure Modes:

  • Dimerization (Condensation): The product converts to

    
    -tetramethyl-1,3-diisopropyldisiloxane during workup.
    
  • Volatility: The product (

    
    ) has a relatively high vapor pressure and sublimes/evaporates during vacuum drying.
    
  • Incomplete Oxidation: The Si-H bond is robust; without active catalysis, conversion halts.

Diagnostic Workflow (Interactive)

Use this logic tree to identify your specific failure mode before proceeding to the protocols.

TroubleshootingTree Start START: Low Yield Observed CheckCrude Analyze Crude NMR (No Workup) Is product present? Start->CheckCrude NoProduct No: Mostly Starting Material (Si-H) CheckCrude->NoProduct Si-H peak remains YesProduct Yes: Product formed CheckCrude->YesProduct Si-OH observed CatFailure ISSUE: Catalyst Deactivation or Kinetic Barrier NoProduct->CatFailure CheckIsolated Analyze Isolated Material YesProduct->CheckIsolated DimerFound High Mass / Dimer Peak (Shifted ~0.1-0.5 ppm) CheckIsolated->DimerFound Disiloxane present NothingFound Low Mass Recovery (Empty Flask) CheckIsolated->NothingFound Nothing left PHIssue ISSUE: pH-Induced Condensation (Acid/Base catalyzed) DimerFound->PHIssue VolIssue ISSUE: Product Sublimation (Vacuum too strong) NothingFound->VolIssue

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Technical Deep Dive: The Chemistry of Failure

The "Danger Zone" of pH

Silanol stability is strictly pH-dependent. The reaction


 is catalyzed by both  acid and base.[1]
  • Acidic Conditions (

    
    ):  Protonation of the -OH group makes water a good leaving group, facilitating nucleophilic attack by another silanol.
    
  • Basic Conditions (

    
    ):  Deprotonation forms the silanolate anion (
    
    
    
    ), a potent nucleophile that attacks neutral silanols.
  • The "Goldilocks" Window: You must maintain a pH of 6.5–7.5 during workup.

The Si-H Activation Barrier

Unlike chlorosilanes (


), hydrosilanes (

) do not hydrolyze spontaneously with water. They require Dehydrogenative Coupling .[2]
  • Mechanism:

    
    
    
  • Key Insight: If you are using standard hydrolysis conditions (just water/solvent), nothing will happen. You need a transition metal catalyst (Au, Ru, Pd) or a base catalyst.

Optimized Protocols (The "Fix")

Protocol A: Catalytic Dehydrogenative Coupling (Recommended)

Best for: High purity, avoiding chloride salts.

Reagents:

  • Substrate: Isopropyldimethylsilane (

    
     equiv)
    
  • Solvent: THF/Water (10:1 ratio) - Water must be in excess but miscible.

  • Catalyst: Ru/C (5 wt%) or NaOH (10 mol% - use with caution, see Note).

Step-by-Step:

  • Dissolution: Dissolve silane in THF. Add water (5 equiv).

  • Catalysis: Add Ru/C (5 wt% loading).

  • Reaction: Stir open to air (allows

    
     escape) at room temperature. Monitor by TLC/NMR until 
    
    
    
    peak (
    
    
    ppm) disappears.
  • Filtration (Critical): Filter through a Celite pad to remove the catalyst.

  • Neutralization: If using base catalyst, neutralize with buffered phosphate solution (pH 7) immediately. Do NOT use strong acid.

  • Concentration: Remove THF via rotary evaporation at ambient temperature (do not heat bath >30°C).

  • Isolation: If an oil remains, do not apply high vacuum (<10 mbar) for extended periods.

Protocol B: Hydrolysis of Chlorosilane Precursor

Best for: Users starting from Isopropyldimethylchlorosilane (CAS 3634-56-8).

The Trap:


. The generated HCl immediately catalyzes dimerization.

The Fix (Buffered Hydrolysis):

  • Prepare a biphasic mixture of Ether (or Pentane) and Saturated Aqueous Sodium Bicarbonate (

    
    )  at 0°C.
    
  • Add the chlorosilane dropwise to the rapidly stirring biphasic mixture.

  • Mechanism: The HCl is neutralized in the aqueous phase instantly upon formation, preventing the pH drop that triggers dimerization.

  • Separate phases, dry organic layer over

    
    , and concentrate gently.
    

Comparative Data: Yield Optimization

VariableConditionYieldOutcome
Solvent Pure Water<5%Phase separation; no reaction.
Solvent THF/Water (1:1)85%Good miscibility; high rate.
Catalyst None0%Si-H is stable to water.
Catalyst HCl (Acidic)30%Massive dimerization to disiloxane.
Catalyst NaOH (Basic)92%*High yield only if neutralized strictly to pH 7 before workup.
Catalyst Au/TiO2 (Single Atom)98%Excellent selectivity; minimal dimer [1].

Visualization of the Reaction Pathway

ReactionPathway Substrate Isopropyldimethylsilane (Si-H) Intermediate Activated Complex [M]-Si-H Substrate->Intermediate + Cat / H2O Product Target Silanol (Si-OH) Intermediate->Product - H2 Product->Product pH ~7 (Stable) SideProduct Disiloxane Dimer (Si-O-Si) Product->SideProduct pH < 5 or pH > 8 (Condensation)

Figure 2: Reaction pathway showing the critical divergence between stable silanol isolation and unwanted dimerization.

Frequently Asked Questions (FAQs)

Q: Can I purify the silanol by column chromatography? A: Risky. Silica gel is slightly acidic and contains surface hydroxyls. It often catalyzes the condensation of sensitive silanols into dimers on the column.

  • Solution: If you must use a column, deactivate the silica with 2% Triethylamine in the eluent, or use neutral alumina.

Q: My product disappears on the high-vacuum line. Where did it go? A: Isopropyldimethylsilanol is volatile. It likely sublimed into your manifold trap.

  • Solution: Stop evaporation once the solvent is removed. Do not dry overnight. Store as a concentrated solution in THF if possible.

Q: Why not just use the bulky tert-butyldimethylsilane (TBDMS)? A: TBDMS silanols are much more stable, but the steric bulk may be too great for your downstream application (e.g., if you are using this as a transient directing group). The isopropyl group is a specific choice for "tunable" sterics.

References

  • Single-Atom Catalysis: Mitsudome, T., et al. (2018). "Single-Site Au(I) Catalyst for Silane Oxidation with Water." Advanced Materials. Link

  • Silanol Stability: Brinker, C. J. (1988). "Hydrolysis and Condensation of Silicates: Effects on Structure." Journal of Non-Crystalline Solids. Link

  • Base-Catalyzed Dehydrogenation: Grubbs, R. H., et al. (2015). "Potassium Hydroxide-Catalyzed Dehydrogenative Coupling of Hydrosilanes." Journal of the American Chemical Society.[3] Link

  • Precursor Data: Sigma-Aldrich. "Chloro(dimethyl)isopropylsilane Product Sheet." Link

Sources

Technical Support Center: Purification of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

[1]

Executive Summary & Diagnostic Triage

The Challenge: You are handling 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS: 36957-90-1), a sterically hindered siloxane.[1][2] The presence of unreacted Isopropyldimethylchlorosilane (CAS: 3634-56-8) is a critical impurity that introduces acidity, causes corrosion of analytical equipment (GC/MS columns), and leads to long-term degradation of the siloxane backbone via acid-catalyzed rearrangement.

Immediate Action Required: Do not inject this sample into an HPLC or GC system without remediation. The HCl released will strip the stationary phase.[1]

Troubleshooting FAQ (Diagnostic Mode)
SymptomDiagnosisImmediate Action
White Fumes upon opening the vessel.[1]High Chlorosilane Content (>5%). The fumes are HCl gas formed by reaction with atmospheric moisture.[1]STOP. Do not add water directly.[1] Vent in a fume hood. Proceed to Protocol B (Distillation).
Cloudiness/Haze after adding solvent.[1]Trace Hydrolysis. Residual chlorosilanes are reacting with trace water in your solvent, forming solid silanols or ammonium salts (if amines are present).[1]Proceed to Protocol A (Neutralization Wash).[1]
Acrid/Sharp Odor (biting).[1]Acidic Contamination. Even if the liquid is clear, dissolved HCl or chlorosilanes are present.[1]Perform a pH check on a wet aliquot.[1] Proceed to Protocol A.
GC Baseline Drift or ghost peaks.[1]Column Degradation. Silyl chlorides are reacting with the column phase.[1]Stop analysis. Bake out the inlet. Purify sample immediately.

Technical Logic & Mechanism

To purify this molecule effectively, we must exploit the significant differences in reactivity and volatility between the impurity and the target.

The Chemistry of the Impurity

The impurity, Isopropyldimethylchlorosilane , is highly electrophilic at the silicon atom.

  • Boiling Point: ~109–110 °C [1].[1]

  • Reactivity:

    
    .[1]
    
The Target Molecule

This compound is chemically robust and hydrophobic.[1]

  • Boiling Point: Estimated >180 °C (Based on MW ~218 g/mol vs. Hexamethyldisiloxane at 101 °C).[1]

  • Stability: Stable to neutral water; acid-sensitive over time (acid promotes equilibration/scrambling).[1]

The Separation Strategy

Because the boiling point differential (

DistillationChemical Wash1

Workflow Visualization

The following decision tree outlines the logical path for purification based on contamination levels.

PurificationWorkflowcluster_safetySafety CriticalStartContaminated Sample(this compound)CheckAssess Chlorosilane Content(Fuming? Odor?)Start->CheckHighHigh Content (>5%)Visible FumingCheck->HighYesLowTrace Content (<5%)Acrid Smell/HazeCheck->LowNoDistillProtocol B: Fractional Distillation(Remove volatile Si-Cl)High->DistillWashProtocol A: Neutralization Wash(NaHCO3 Quench)Low->WashDistill->LowResidue CheckDryDrying Step(MgSO4 + Filtration)Wash->DryFinalPure DisiloxaneDry->Final

Caption: Decision matrix for selecting between distillation and chemical washing based on impurity concentration.

Detailed Experimental Protocols

Protocol A: Hydrolytic Neutralization (Trace Removal)

Use this method when the sample is NOT fuming but contains acidic impurities.

Reagents:

  • Sodium Bicarbonate (

    
    ), saturated aqueous solution.[1]
    
  • Diethyl ether or Hexanes (high purity).[1]

  • Magnesium Sulfate (

    
    ), anhydrous.[1]
    

Step-by-Step:

  • Dilution: Dissolve the crude disiloxane in an equal volume of hexanes or diethyl ether (1:1 v/v). This mitigates local exotherms.[1]

  • Quenching (The "Burp" Step):

    • Place the organic phase in a separatory funnel.[1]

    • Slowly add saturated

      
       solution.[1]
      
    • CAUTION:

      
       gas will evolve immediately as HCl is neutralized.[1] Vent the funnel frequently.
      
    • Shake gently until gas evolution ceases.[1]

  • Phase Separation: Allow layers to separate. The siloxane/organic layer will be on top (Density < 1.0).[1] Drain the lower aqueous layer.[1]

  • Polishing Wash: Wash the organic layer once with brine (saturated NaCl) to break any emulsions and remove residual base.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous

    
     and stir for 15 minutes. The solution should be crystal clear.
    
  • Isolation: Filter off the solid.[1] Remove the solvent via rotary evaporation (bath temp 40 °C, vacuum >20 mbar to avoid losing the product).

Protocol B: Fractional Distillation (Bulk Removal)

Use this method when the sample is fuming or contains significant amounts of starting material.

Equipment:

  • Short-path distillation head or Vigreux column.[1]

  • Vacuum pump with a cold trap (Liquid

    
     or Dry Ice/Acetone).[1] Critical:  The trap protects the pump from HCl gas.
    

Step-by-Step:

  • Setup: Assemble the glassware. Ensure all joints are greased to prevent seizing (chlorosilanes can "lock" ground glass joints).[1]

  • Atmospheric Strip (Optional): If the chlorosilane content is very high, heat the pot to ~110–115 °C at atmospheric pressure first. The Isopropyldimethylchlorosilane (BP 110 °C) will distill over.[1]

  • Vacuum Distillation:

    • Apply vacuum slowly.[1]

    • The remaining chlorosilane will come off in the "forerun."

    • Increase bath temperature to collect the main fraction (this compound).[1]

    • Note: Due to the high boiling point of the product, a vacuum of <10 mmHg is recommended to keep the bath temperature below 150 °C, preventing thermal rearrangement.

Scientific Validation & Reference Data

Comparative Properties Table
PropertyIsopropyldimethylchlorosilane (Impurity)This compound (Target)Impact on Purification
Boiling Point 109–110 °C [1]>180 °C (Est.)[1]High

:
Favors Distillation.[1]
Reactivity High (Hydrolytic)Low (Stable)High Contrast: Favors Chemical Wash.[1]
Density 0.869 g/mL [1]~0.8–0.9 g/mLBoth lighter than water; Phase separation is standard.[1]
Acidity Generates HClNeutralpH check confirms purity.[1]
Why This Works (Mechanistic Insight)

The purification relies on the conversion of the volatile, reactive Si-Cl bond into a water-soluble salt (NaCl) during the wash, or physically separating it based on vapor pressure.[1]

  • Steric Hindrance: The isopropyl group provides steric bulk, which may slow down the hydrolysis rate compared to trimethylchlorosilane.[1] This means the "Quench" step in Protocol A requires vigorous mixing, not just passive contact, to ensure the water reaches the silicon atom [2].[1]

References

  • Gelest, Inc.[1][3] Reactive Silicones: Hydrolysis and Condensation Behavior. Gelest Technical Library. Retrieved March 3, 2026, from [Link][1]

  • PubChem. This compound Compound Summary. National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]

Technical Support Center: Optimizing Reflux Temperatures for Bulky Disiloxane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting thermal parameters for sterically hindered siloxane condensation.[1]

Mission Statement

Welcome to the Advanced Organosilicon Support Center. You are likely here because standard hydrolysis protocols—effective for simple trimethylsilyl groups—are failing with your bulky substituents (e.g., tert-butyl, thexyl, or tri-isopropyl groups).[1]

When synthesizing bulky disiloxanes (e.g., 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane), the primary adversary is steric hindrance , which exponentially increases the activation energy required for the condensation step (


).[1] This guide optimizes your reflux strategy to overcome this barrier without triggering thermal degradation.

Module 1: Diagnostic Workflow (Visual)

Before altering your heating mantle, determine if your limitation is kinetic (temperature too low) or thermodynamic (equilibrium issue).[1]

RefluxOptimization Start Start: Low Yield of Disiloxane CheckPrecursor Analyze Precursor Bulk (e.g., t-Bu, i-Pr) Start->CheckPrecursor IsSilanol Is intermediate Silanol (R3SiOH) stable? CheckPrecursor->IsSilanol CondensationStall Condensation Stall (Kinetic Trap) IsSilanol->CondensationStall Yes (Persists > 2h) EquilibriumIssue Equilibrium Issue (Water Trapped) IsSilanol->EquilibriumIssue No (Reverts) SolventSwitch Switch Solvent System Increase Reflux T CondensationStall->SolventSwitch Need Higher Activation Energy DeanStark Install Dean-Stark Azeotropic Drying EquilibriumIssue->DeanStark Remove H2O HighTemp Select Solvent: Toluene (110°C) -> Xylene (140°C) SolventSwitch->HighTemp

Figure 1: Decision tree for distinguishing between kinetic stalling due to steric bulk and thermodynamic equilibrium issues.

Module 2: The Physics of Reflux & Solvent Selection

Q: Why is my reaction stalling in THF (66°C) even with an acid catalyst?

A: This is a classic kinetic limitation. For non-bulky silanes (e.g.,


), hydrolysis and condensation occur almost instantaneously at room temperature.[1] However, bulky groups like tert-butyl shield the silicon atom, preventing the nucleophilic attack required for condensation.[1]
  • The Science: The activation energy (

    
    ) for condensing 
    
    
    
    is significantly higher than for
    
    
    . Refluxing in THF (66°C) simply does not provide enough thermal energy to cross this barrier at a practical rate.[1]
  • The Fix: You must increase the reaction temperature by changing the solvent. Following the Arrhenius equation, increasing your reflux temperature from 66°C (THF) to 110°C (Toluene) can increase the reaction rate by a factor of ~20-30x.[1]

Q: How do I select the correct solvent without decomposing my product?

A: Use the "Condensation Window" table below. You need a solvent that boils above the activation temperature of condensation but below the decomposition temperature of your specific organic substituents.

Table 1: Solvent Selection for Bulky Disiloxane Synthesis

SolventBoiling Point (

)
Suitability for Bulky SilanesRisk Factor
Dichloromethane 40°CPoor. Only for highly reactive, non-bulky silanes.[1]Low thermal risk, but reaction may never finish.[1]
THF 66°CFair. Good solubility, but often too cool for sterically hindered condensation.[1]Peroxide formation over long refluxes.
Toluene 110°CExcellent. The "Gold Standard" for bulky siloxanes (

,

).[1]
Moderate. Good water azeotrope.
Chlorobenzene 131°CHigh Performance. Use if Toluene reflux is too slow (>24h).[1]Higher risk of acid-catalyzed redistribution.
o-Dichlorobenzene 180°CExtreme. Only for "impossible" silanes (e.g., Tri-isopropyl).[1]High risk of Si-C bond cleavage.

Module 3: Troubleshooting Specific Failure Modes

Issue 1: "I isolated the Silanol (R3SiOH) instead of the Disiloxane."

Diagnosis: The hydrolysis step (


) worked, but the condensation step (

) failed. Root Cause: Bulky silanols are surprisingly stable. In standard conditions, they resist self-condensation due to the "umbrella effect" of the bulky groups blocking the approach of the second molecule. Protocol Adjustment:
  • Switch to Dehydration Mode: Do not add more water.

  • Add a Dehydrating Catalyst: Introduce 0.5 mol% Iodine (

    
    ) or a strong acid catalyst (
    
    
    
    -TsOH).[1]
  • Force Water Removal: Use a Dean-Stark trap with Toluene. The reaction is an equilibrium; physically removing water drives it to the right (Le Chatelier’s principle).

Issue 2: "My product contains scrambled siloxanes (Redistribution)."

Diagnosis: You see peaks in GC/NMR corresponding to


 or loss of organic groups.
Root Cause: Thermal Overshoot.  You likely used a strong acid (like 

) at too high a temperature (>100°C).[1] Strong acids at high heat can cleave Si-C bonds, not just Si-O bonds.[1] Protocol Adjustment:
  • Lower the Acidity: Switch to a milder catalyst like Amberlyst-15 (heterogeneous, easy to remove) or buffered acetic acid.[1]

  • Reduce Temperature: Drop from Xylene (140°C) to Toluene (110°C).

Module 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane via Hydrolytic Condensation. Scope: Applicable to most moderately hindered chlorosilanes.

  • Setup: 3-neck round bottom flask equipped with a magnetic stir bar, Dean-Stark trap (filled with Toluene), and reflux condenser. Nitrogen atmosphere is mandatory to prevent atmospheric moisture from altering the stoichiometry initially.

  • Solvent Charge: Dissolve tert-butyldimethylchlorosilane (1.0 equiv) in Toluene (5 mL per gram of silane).

    • Why Toluene? It boils at 110°C (overcoming the steric barrier) and forms an excellent azeotrope with water.

  • Hydrolysis (The "Wet" Phase):

    • Add water (0.6 equiv, slightly excess of stoichiometric 0.5) slowly at room temperature.

    • Note: Evolution of HCl gas will occur. Vent properly.

  • Reflux (The "Dry" Phase):

    • Heat the mixture to reflux (110°C).

    • Monitor water collection in the Dean-Stark trap.

    • Critical Endpoint: Reflux until water generation ceases (typically 4–12 hours for bulky groups).[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Wash the organic layer with saturated

      
       (to neutralize residual HCl).
      
    • Dry over

      
      , filter, and remove solvent in vacuo.[1]
      
    • Purification: Fractional distillation is preferred for high purity.

Module 5: Mechanistic Visualization

Understanding the "Steric Wall" helps in visualizing why heat is necessary.

Mechanism Silanol Bulky Silanol (R3Si-OH) Protonated Protonated Species (R3Si-OH2+) Silanol->Protonated + H+ (Catalyst) TS Transition State (Sterically Crowded) Protonated->TS + R3Si-OH (Slow Step) Product Disiloxane (R3Si-O-SiR3) TS->Product - H2O - H+ Heat High Reflux T Required here Heat->TS

Figure 2: Acid-catalyzed condensation mechanism. The Transition State (TS) is the energy bottleneck caused by steric bulk.

References

  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links.[1] Gelest Catalog & Technical Guide. Link

  • Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry.[1][4] John Wiley & Sons. (Foundational text on Silanol condensation kinetics).

  • Lickiss, P. D. (2001).[1] The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry, 42, 147-262.[1] Link

  • Organic Syntheses. Preparation of Silyloxy-Butadienes (Example of bulky silane handling). Org.[5][6][7][8] Synth. 2004, 10, 301.[1] Link[1]

  • Sigma-Aldrich. 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane Product Sheet.Link[1]

Sources

Technical Support Center: Resolving Phase Separation Issues with Isopropyl Siloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing phase separation challenges in formulations containing isopropyl siloxanes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the stability and performance of your experimental formulations.

Troubleshooting Guide: Diagnosing and Resolving Phase Separation

This section provides a systematic approach to identifying the root cause of phase separation and implementing effective solutions.

Problem 1: My isopropyl siloxane-based formulation has separated into two distinct layers immediately after preparation.

This rapid phase separation, known as coalescence, points to a fundamental instability in the formulation.

Possible Cause 1: Polarity Mismatch between Isopropyl Siloxane and the Continuous Phase.

Isopropyl siloxanes are non-polar, and if the continuous phase of your formulation is significantly more polar (e.g., aqueous), the two will not be miscible without proper stabilization.[1]

Solution: Introduce an Appropriate Emulsifier (Surfactant).

An emulsifier is a molecule with both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. It positions itself at the oil-water interface, reducing interfacial tension and allowing for the formation of a stable emulsion.[2]

  • Protocol for Emulsifier Selection:

    • Determine the Required HLB (Hydrophile-Lipophile Balance): The HLB system helps in selecting the right emulsifier for a particular oil-in-water (O/W) or water-in-oil (W/O) emulsion. For isopropyl siloxanes in an O/W emulsion, you will generally need an emulsifier or a blend of emulsifiers with a higher HLB value. For W/O emulsions, a lower HLB is required.

    • Screen a Range of Emulsifiers: Test a series of emulsifiers with varying HLB values to find the optimal match for your system. Silicone-based surfactants, also known as siloxane-based surfactants, are often excellent choices as their siloxane backbone provides high surface activity and compatibility with isopropyl siloxanes.[1][3][4]

    • Optimize Emulsifier Concentration: Start with the supplier's recommended concentration and systematically vary it to find the minimum effective concentration that ensures stability. Insufficient emulsifier concentration can lead to instability.[5][6]

Possible Cause 2: Insufficient Mixing Energy.

To form a stable emulsion, the dispersed phase must be broken down into small, uniform droplets. This requires adequate shear or mixing energy.

Solution: Optimize Homogenization Parameters.

  • High-Shear Mixing: Employ high-shear mixers, such as homogenizers or sonicators, to reduce the droplet size of the dispersed phase.[6]

  • Processing Parameters: Control the mixing speed and duration. Over-mixing can sometimes be as detrimental as under-mixing, leading to air entrapment or Ostwald ripening.

Problem 2: My formulation appears stable initially but separates over a period of hours or days.

This delayed phase separation can manifest as creaming (upward movement of the dispersed phase) or sedimentation (downward movement).

Possible Cause 1: Inadequate Long-Term Stabilization.

While an emulsifier can create an initial emulsion, long-term stability often requires additional measures to prevent droplets from recombining.

Solution: Incorporate a Stabilizer or Co-solvent.

  • Co-solvents: These are substances that are soluble in both the oil and water phases and can help to reduce the polarity difference between them.[7] For isopropyl siloxane formulations, co-solvents like shorter-chain alcohols or glycols can be effective.

  • Stabilizers: These are typically polymers or gums that increase the viscosity of the continuous phase, thereby hindering the movement and coalescence of droplets.[6] Xanthan gum or carbomer for O/W emulsions, and oil-soluble polymers for W/O emulsions, are common choices.

Experimental Workflow for Co-solvent/Stabilizer Selection:

Co_solvent_Stabilizer_Selection Start Initial Unstable Formulation Screen_CoSolvents Screen Potential Co-solvents Start->Screen_CoSolvents Screen_Stabilizers Screen Potential Stabilizers Start->Screen_Stabilizers Evaluate_Viscosity Evaluate Viscosity and Stability Screen_CoSolvents->Evaluate_Viscosity Screen_Stabilizers->Evaluate_Viscosity Optimal_Formulation Optimal Stable Formulation Evaluate_Viscosity->Optimal_Formulation

Caption: Workflow for selecting co-solvents and stabilizers.

Possible Cause 2: Temperature Fluctuations.

Changes in temperature can affect the solubility of components and the stability of the interfacial film created by the emulsifier, potentially leading to phase separation.[8][9][10]

Solution: Assess Formulation Stability at Different Temperatures.

  • Accelerated Stability Testing: Store samples of your formulation at elevated temperatures (e.g., 40°C, 50°C) and at reduced temperatures (e.g., 4°C) to assess their stability under thermal stress.[11]

  • Freeze-Thaw Cycles: Subject your formulation to several cycles of freezing and thawing to evaluate its robustness to temperature extremes.

Data Presentation: Example of Temperature Stability Study

FormulationStorage TemperatureObservation after 24 hours
A (No Stabilizer)4°CStable
A (No Stabilizer)25°CSlight Creaming
A (No Stabilizer)40°CPhase Separation
B (With Stabilizer)4°CStable
B (With Stabilizer)25°CStable
B (With Stabilizer)40°CStable

Frequently Asked Questions (FAQs)

Q1: What are the key properties of isopropyl siloxanes to consider during formulation?

Isopropyl siloxanes are characterized by their low surface tension, high spreadability, and non-polar nature.[1] Their chemical structure, with a siloxane backbone and isopropyl groups, makes them highly hydrophobic.[12] This hydrophobicity is a primary factor to consider when formulating with more polar ingredients.

Q2: How can I characterize the phase separation in my formulation?

Several analytical techniques can be used to characterize phase separation:

  • Visual Observation: The simplest method is to visually inspect the formulation for signs of layering, creaming, or sedimentation.

  • Microscopy: Optical microscopy can be used to observe the droplet size and distribution in an emulsion. Changes in droplet size over time can indicate instability.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring particle size distribution in the sub-micron range and can detect early signs of instability like droplet aggregation.[13]

  • Rheology: Measuring the viscosity and viscoelastic properties of a formulation can provide insights into its structure and stability.[14] A change in rheological properties over time can be an indicator of impending phase separation.

Q3: Are there any known incompatibilities of isopropyl siloxanes with other common formulation ingredients?

Isopropyl siloxanes are generally considered to be chemically inert.[15] However, their low polarity can lead to insolubility with many common cosmetic and pharmaceutical ingredients. For example, they are generally insoluble in mineral oils and most synthetic esters.[16] Compatibility testing with all formulation components is crucial during the development phase.

Q4: What is the role of the isopropyl group in the stability of these siloxanes?

The isopropyl group, with its branched alkyl structure, introduces steric hindrance that can affect how the siloxane chains pack together.[17] This can influence the material's physical properties and its interactions with other molecules in a formulation. While the siloxane backbone provides the primary hydrophobic character, the isopropyl groups contribute to the overall non-polar nature of the molecule.

Q5: Can the choice of container affect the stability of my isopropyl siloxane formulation?

Yes, the container material can potentially interact with the formulation components. It is important to conduct stability studies in the final intended packaging to ensure there are no adverse interactions.[11]

Logical Relationship Diagram: Factors Influencing Formulation Stability

Stability_Factors cluster_formulation Formulation Components cluster_process Process Parameters Isopropyl Siloxane Isopropyl Siloxane Formulation Stability Formulation Stability Isopropyl Siloxane->Formulation Stability Continuous Phase Continuous Phase Continuous Phase->Formulation Stability Emulsifier Emulsifier Emulsifier->Formulation Stability Co-solvent/Stabilizer Co-solvent/Stabilizer Co-solvent/Stabilizer->Formulation Stability Mixing Energy Mixing Energy Mixing Energy->Formulation Stability Temperature Temperature Temperature->Formulation Stability

Sources

Minimizing steric hindrance in disiloxane functionalization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Steric Hindrance in Disiloxane Functionalization

Status: Active | Version: 2.4 | Audience: Senior R&D / Process Chemistry

Welcome to the Advanced Silicon Synthesis Support Hub

User Query: How do I overcome low yields and incomplete conversion when functionalizing sterically hindered disiloxanes?

Executive Summary: Functionalizing disiloxanes (Si–O–Si) often presents a "Steric Wall" challenge. The flexibility of the siloxane bond (


) is deceptive; bulky substituents (e.g., tert-butyl, phenyl) on the silicon atoms create a cone of protection that blocks incoming nucleophiles or catalysts. This guide provides field-proven protocols to bypass these barriers using Ligand-Accelerated Catalysis , Hypervalent Silicon Intermediates , and Spacer Strategies .

Module 1: Hydrosilylation of Hindered Systems

The most common route to functionalize disiloxanes (e.g., H-SiR₂-O-SiR₂-H) is hydrosilylation. In hindered systems, the standard Chalk-Harrod mechanism fails at the Migratory Insertion step due to the inability of the bulky alkene to align with the bulky silyl group on the metal center.

The Mechanism of Failure (and Success)

To solve the problem, you must visualize where it stops.

Hydrosilylation_Sterics cluster_barrier The Steric Wall Start Pt(0) Catalyst (Active Species) OxAdd Oxidative Addition (H-Pt-Si) Start->OxAdd Si-H enters Coord Olefin Coordination OxAdd->Coord Alkene enters Insert Migratory Insertion (CRITICAL FAILURE POINT) Coord->Insert Steric Clash here prevents C-Si bond RedElim Reductive Elimination (Product Release) Insert->RedElim Fast RedElim->Start Cycle Refreshes

Figure 1: The Chalk-Harrod cycle showing the critical failure point. In hindered disiloxanes, the bulky R-groups on Silicon prevent the alkene from approaching the Pt-Si bond geometry required for insertion.

Catalyst Selection Matrix

Stop using standard Karstedt's catalyst for highly hindered substrates (


-Bu, 

-Pr). It aggregates into colloidal platinum (black precipitate) before the slow reaction can finish.
Catalyst SystemSteric ToleranceMechanism NoteRecommended For
Karstedt’s (Pt(0)-DVDS) LowProne to colloid formation if reaction is slow.Unhindered Methyl/Phenyl disiloxanes.
Pt(0)-NHC (IPr or IMes)*High N-Heterocyclic Carbenes (NHC) are bulky but electron-rich, stabilizing Pt(0) and preventing aggregation.Bulky disiloxanes (

-Bu)
, internal alkynes.

Medium-HighOperates via a cationic mechanism; distinct geometry.Creating geminal vinyl silanes; specific selectivity.
Co(acac)₂ / Isocyanide HighRadical or distinct coordination geometry.Cost-effective alternative for specific substrates.
Protocol: High-Steric Hydrosilylation (Pt-NHC Method)

Objective: Functionalize 1,1,3,3-tetra-tert-butyldisiloxane with 1-octene.

  • Catalyst Prep: Use a Pt-NHC complex (e.g., Pt(ICy)(dvtms)). Do not generate in situ if possible; isolated complexes are more robust.

  • Solvent: Use Toluene or Xylene . Avoid coordinating solvents (THF) which compete for the metal center.

  • Temperature: Heat to 80–100°C . You must overcome the activation energy barrier imposed by the steric repulsion.

  • Addition Order (Crucial):

    • Load the Disiloxane and Catalyst first.

    • Heat to reaction temperature.

    • Add the Alkene slowly (dropwise). This keeps the alkene concentration low, preventing it from overwhelming the catalyst and forcing the "modified" Chalk-Harrod path which can lead to dehydrogenative silylation (side product).

  • Monitoring: Watch for color change.

    • Yellow/Orange: Active homogeneous catalyst.

    • Black/Grey: Colloidal Pt (Dead catalyst). Stop and add fresh catalyst or switch to Pt-NHC.

Module 2: Nucleophilic Substitution ( -Si)

When trying to replace a leaving group on a hindered silicon (e.g., Si-Cl


 Si-OR), the mechanism is not  a simple backside attack. It requires forming a pentacoordinate intermediate.
The "Elbow Room" Strategy

If your nucleophile (e.g., a bulky alcohol or amine) cannot reach the Silicon center:

Option A: Change the Leaving Group Chlorides are small but the Si-Cl bond is strong. Switch to Triflate (OTf) or Iodide (I) .

  • Why? The Si-OTf bond is highly polarized and the triflate group is an excellent leaving group, extending the bond length and inviting nucleophilic attack even in crowded environments.

Option B: Nucleophilic Catalysis Add a "shuttle" catalyst like DMAP (4-Dimethylaminopyridine) or Fluoride (TBAF) .

  • Mechanism:[1][2][3][4] The catalyst attacks the Silicon first to form a hypervalent (5- or 6-coordinate) species. This expands the bond angles of the equatorial ligands, creating space for the actual nucleophile to attack.

Protocol: Hindered Silylation with Triflate Activation

Scenario: Attaching a hindered disiloxane to a secondary alcohol.

  • Pre-activation: Treat the Hydrido-disiloxane or Chloro-disiloxane with Triflic Acid (TfOH) (careful: gas evolution) to generate the Silyl Triflate in situ.

    • Reaction:

      
      
      
  • Substitution: Add the hindered alcohol and a non-nucleophilic base (2,6-Lutidine).

    • Note: Lutidine binds the proton but is too bulky to attack the Silicon.

  • Result: The extreme electrophilicity of the Silyl Triflate drives the reaction despite steric bulk.

Module 3: Structural Workarounds (The "Spacer" Fix)

If chemical optimization fails, you are fighting thermodynamics. Change the physics of the molecule.

The Concept: Move the reaction center away from the "Steric Cone" of the siloxane core.

StrategyDescriptionBenefit
Vinyl/Allyl Spacers Instead of reacting directly at Si, attach a vinyl group first (small), then functionalize the alkene.Moves the reaction site 2-3 atoms away from the bulky Si center.
Telechelic Extension Hydrosilylate with a diene (e.g., 1,5-hexadiene) in excess.Creates a long alkyl arm with a terminal alkene, completely removing steric influence.

Troubleshooting & FAQs

Decision Tree: Reaction Rescue

Troubleshooting Problem Reaction Failed / Low Yield CheckColor Check Reaction Color Problem->CheckColor Black Black Precipitate CheckColor->Black Clear Clear / No Change CheckColor->Clear Sol1 Colloidal Pt Formed. Switch to Pt-NHC ligand. low T, longer time. Black->Sol1 CheckSM Check Sterics of Alkene Clear->CheckSM Internal Internal/Bulky Alkene CheckSM->Internal Terminal Terminal Alkene CheckSM->Terminal Sol2 Use Radical Initiator (Peroxide) or Co-catalyst Internal->Sol2 Sol3 Increase Temp (100C). Check for Catalyst Poisoning (N, S, P atoms). Terminal->Sol3

Figure 2: Troubleshooting workflow for failed hydrosilylation reactions.

Frequently Asked Questions

Q: Why does my reaction turn black immediately? A: This is "Pt-black" formation. Your steric hindrance is slowing the reaction so much that the unstable intermediate catalytic species are aggregating into metal particles. Fix: Use a catalyst with strong ligands (NHC or Phosphines) that stabilize the metal center, or lower the temperature to slow decomposition (though this also slows reaction, so a better catalyst is usually required).

Q: Can I use microwave heating to overcome sterics? A: Yes, but be cautious. Microwaves heat polar centers efficiently. Silicon is electropositive.[5] While it can accelerate the rate (


), it also accelerates catalyst decomposition. Use sealed tubes with conventional heating first for better control.

Q: My nucleophilic substitution works for Me-Si but fails for tBu-Si. Why? A: You are encountering the difference between


 at Carbon vs. Silicon. The t-butyl groups block the formation of the pentacoordinate transition state. Fix:  Switch to the "Silyl Triflate" protocol (Module 2.2) to make the silicon more "hungry" for the nucleophile.

References

  • Mechanistic Insights into Hydrosilylation: Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society.

  • Pt-NHC Catalysts for Hindered Silanes: Markó, I. E., et al. (2002). Highly Active and Selective Platinum(0)-Carbene Complexes for the Hydrosilylation of Alkenes. Science.

  • Nucleophilic Substitution

    
    -Si): 
    Bento, A. P., & Bickelhaupt, F. M. (2007).[6] Nucleophilic Substitution at Silicon (
    
    
    
    @Si) via a Central Reaction Barrier.[6][7] The Journal of Organic Chemistry.
  • Ruthenium Catalysts for Geminal Selectivity: Trost, B. M., & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society.

  • Review of Steric Effects in Organosilicon: Cartledge, F. K. (1983). Steric effects of alkyl substituents in silicon chemistry. Organometallics.[8]

For further assistance, contact the Application Engineering Team with your specific NMR data.

Sources

Technical Support Center: Reducing Acid Contamination in Siloxane Synthesis Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Siloxane Synthesis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into a critical, yet often underestimated, aspect of siloxane chemistry: the effective removal of acid contaminants during the workup and purification stages.

Residual acid, whether from catalytic processes or synthetic byproducts, can have a significant impact on the stability, viscosity, and overall performance of your final polysiloxane product.[1][2][3] This guide offers a structured approach to understanding, identifying, and resolving issues related to acid contamination, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of polysiloxanes.

Q1: My purified polysiloxane's viscosity is increasing over time. What could be the cause?

This phenomenon, often referred to as "viscosity drift," is a classic indicator of residual acid contamination.[1] Even trace amounts of acid can continue to catalyze siloxane bond rearrangement (equilibration) or condensation of terminal silanol groups within the polymer backbone.[1][4][5] This ongoing polymerization leads to an increase in the average molecular weight of the polysiloxane, which manifests as a gradual rise in viscosity during storage.[1] Ensuring complete neutralization and removal of the acid catalyst is crucial for long-term product stability.[2][3]

Q2: What are the primary sources of acid contamination in my siloxane synthesis?

Acidic residuals in crude polysiloxane products typically originate from two main industrial synthesis techniques:[1]

  • Hydrolysis of Chlorosilanes: The hydrolysis of organochlorosilanes (e.g., dimethyldichlorosilane) is a fundamental method for producing polysiloxane hydrolyzates.[6][7] This process inherently generates hydrogen chloride (HCl) as a byproduct, which must be thoroughly removed.[1][6][8][9]

  • Acid-Catalyzed Equilibration: Strong acids, such as sulfuric acid or trifluoromethanesulfonic acid (TFOH), are potent catalysts for the ring-opening polymerization of cyclosiloxanes (like D4) or the equilibration of low molecular weight siloxanes.[1][4] These catalysts, if not completely neutralized and removed, will remain active in the final product.[1][4]

Q3: What are the most effective methods for neutralizing acidic residuals in polysiloxanes?

The choice of neutralizing agent is critical and depends on the specific acid used, the scale of the reaction, and the desired purity of the final product. Conventional methods often involve treating the crude polysiloxane with a basic material.[1]

Neutralizing AgentTypeAdvantagesDisadvantages
Sodium Bicarbonate (NaHCO₃) Mild Base (Solid)Inexpensive, readily available, easy to handle.[10]Can be slow to react; requires filtration.
Calcium Carbonate (CaCO₃) Mild Base (Solid)Low cost, safe to handle.[1]Can be less efficient than other bases; requires filtration.
Aqueous Base Wash (e.g., NaHCO₃ soln.) Mild Base (Aqueous)Effective for removing water-soluble acids like HCl.Can lead to emulsion formation; requires phase separation.[11]
Activated Carbon Solid AdsorbentHighly effective for removing trace acidic residuals that may remain after initial neutralization; can be filtered off.[1]May require large volumes for high acid concentrations; potential for product adsorption.
Acid Scavengers Chemical AdditiveHighly efficient at neutralizing specific acids; can be tailored to the application.[12][13]Can be more expensive; may introduce other impurities if not used correctly.
Hexamethyldisilazane (HMDS) Neutralizing AgentReacts with acid catalysts like TFOH to form neutral byproducts.[10]Can introduce silylating byproducts.
Q4: I'm observing emulsion formation during the aqueous wash of my siloxane. How can I prevent or resolve this?

Emulsion formation is a common challenge, particularly with higher viscosity polysiloxanes. It occurs when the organic (siloxane) and aqueous phases fail to separate cleanly after mixing.

Causality: Vigorous agitation creates fine droplets of one phase within the other, and the surfactant-like nature of some siloxanes can stabilize this mixture.

Solutions:

  • Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.

  • Use Brine: Wash with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Add a Co-solvent: The addition of a solvent like isopropyl alcohol can help to promote phase separation.[14]

  • Allow Time: Sometimes, simply allowing the mixture to stand for an extended period will allow the phases to separate.

Q5: How can I detect and quantify residual acid in my final product?

Directly measuring trace acid in a non-aqueous, viscous medium like a polysiloxane can be challenging. However, a combination of indirect methods and advanced analytical techniques can provide the necessary information.

  • pH Measurement of an Aqueous Extract: Vigorously mix a sample of the siloxane with deionized water. After separating the phases, measure the pH of the aqueous layer. A pH below neutral indicates the presence of leachable acid.

  • Viscosity Stability Test: As discussed in Q1, monitoring the viscosity of the purified product over time at a controlled temperature is a highly sensitive, albeit qualitative, indicator of residual catalytic activity.

  • Inductively Coupled Plasma (ICP): Techniques like ICP-OES or ICP-MS can be used to detect and quantify residual catalyst metals (e.g., from a Lewis acid catalyst) or sulfur (from sulfonic acid catalysts).[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While not directly measuring the acid, GC-MS can be used to detect the formation of low molecular weight cyclic siloxanes, which can be a byproduct of acid-catalyzed depolymerization (back-biting) reactions.[17][18][19]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the workup of siloxane syntheses.

Workflow for Selecting a Neutralization and Purification Strategy

The following diagram outlines a decision-making process for selecting an appropriate workup strategy based on the source of acid contamination.

start Identify Source of Acid Contamination source_hydrolysis Hydrolysis of Chlorosilanes (e.g., HCl byproduct) start->source_hydrolysis source_catalyst Acid-Catalyzed Equilibration (e.g., H₂SO₄, TFOH) start->source_catalyst wash Perform Aqueous Wash (DI Water or NaHCO₃ Solution) source_hydrolysis->wash Water-soluble acid solid_neutralization Neutralize with Solid Base (e.g., NaHCO₃, CaCO₃) source_catalyst->solid_neutralization Non-aqueous system check_ph Check pH of Aqueous Extract wash->check_ph filter Filter to Remove Solid Base solid_neutralization->filter filter->wash is_neutral Is pH Neutral? check_ph->is_neutral Test carbon_treatment Consider Activated Carbon Treatment for Trace Residuals is_neutral->carbon_treatment No final_product Final Product: Dry and Filter is_neutral->final_product Yes carbon_treatment->wash

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solutions
Viscosity drift in the final product Incomplete neutralization of acid catalyst.[1]1. Increase the amount or change to a stronger neutralizing agent. 2. Improve mixing/agitation during the neutralization step. 3. Add an activated carbon treatment step to scavenge trace acid.[1]
Low yield of purified siloxane 1. Significant emulsion formation leading to loss in the aqueous phase.[14] 2. Incomplete phase separation. 3. Product loss during filtration of solid neutralizing agents.1. Use brine washes to break emulsions. 2. Allow adequate time for phase separation. 3. Perform a back-extraction of the aqueous layer with a suitable solvent. 4. Ensure the filter cake is washed with a solvent to recover adsorbed product.
Product is hazy or contains particulates 1. Incomplete removal of solid neutralizing agents (e.g., NaHCO₃). 2. Presence of insoluble salts formed during neutralization. 3. Residual water.1. Use a finer porosity filter or perform a second filtration. 2. Ensure thorough washing to remove all water-soluble byproducts. 3. Dry the product under vacuum to remove residual moisture.

Experimental Protocols

Protocol 1: Standard Aqueous Neutralization and Wash

This protocol is suitable for removing acid byproducts from the hydrolysis of chlorosilanes, such as HCl.

  • Initial Quench: Transfer the crude siloxane product to a separatory funnel.

  • Neutralization Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The bicarbonate solution will neutralize the bulk of the strong acid (e.g., HCl).

  • Mixing: Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure buildup (from CO₂ evolution). Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to fully separate. The lower layer will be the aqueous phase.

  • Aqueous Removal: Drain and discard the lower aqueous layer.

  • Water Washes: Add an equal volume of deionized water to the separatory funnel. Repeat the gentle inversion and phase separation process.

    • Causality: This step removes residual salts and any remaining water-soluble impurities.

  • Repeat Water Wash: Repeat the water wash (step 6) until the pH of the drained aqueous layer is neutral (pH ~7).

  • Drying: Drain the washed siloxane product into a flask containing a drying agent (e.g., anhydrous sodium sulfate). Swirl and let it stand for at least 24 hours.[11]

  • Final Filtration: Filter the dried product to remove the drying agent. The resulting product should be clear and free of acidic residues.

Protocol 2: Neutralization Using Activated Carbon

This protocol is particularly effective for removing trace amounts of strong acid catalysts (e.g., TFOH) after an initial, coarser neutralization.[1]

  • Initial Neutralization: If the acid concentration is high, first perform a preliminary neutralization with a solid base like sodium bicarbonate as described in the troubleshooting table.

  • Carbon Addition: To the crude or partially neutralized siloxane, add activated carbon (e.g., BPL® 12X30) at a loading of 1-5% by weight.[1]

    • Causality: The high surface area and porous structure of activated carbon allow it to effectively adsorb residual acid molecules from the non-polar siloxane medium.

  • Mixing: Stir the mixture vigorously at room temperature for 1-4 hours. The optimal time will depend on the viscosity of the siloxane and the level of contamination.

  • Filtration: Remove the activated carbon by filtration. A filter aid (e.g., Celite) may be necessary to prevent clogging of the filter paper.

  • Verification: Test the purified siloxane for any remaining acid using the methods described in the FAQ section (e.g., viscosity stability test).

Workflow for a Complete Purification Process

start Crude Siloxane Product neutralize Step 1: Neutralization (e.g., NaHCO₃ or Carbon) start->neutralize separate Step 2: Separation (Filtration or Aqueous Wash) neutralize->separate dry Step 3: Drying (Anhydrous Na₂SO₄) separate->dry filter Step 4: Final Filtration dry->filter qc Step 5: Quality Control (Viscosity, pH test) filter->qc final_product Purified Siloxane qc->final_product

Caption: General workflow for siloxane purification.

References

  • Creasy, J. (2006). Method of neutralizing polysiloxanes containing acidic residuals. (U.S. Patent No. US20060264602A1). Google Patents.
  • Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc. Retrieved from [Link]

  • Kim, Y.-S., et al. (2017). Analytical Method of Silicon Dioxide in Health Functional Food Products using ICP-OES. Journal of Food Hygiene and Safety, 32(5), 412-418. Retrieved from [Link]

  • Lecomte, J. P., et al. (2004). Method for preparing polyorganosiloxanes by polymerization catalyzed by a catalytic system based on triflic acid or triflic acid derivatives. (U.S. Patent No. US6737495B2). Google Patents.
  • Makarova, N. N., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(21), 4726. Retrieved from [Link]

  • Makarova, N. N., et al. (2022). Development of a Method for Blocking Polysodiumoxy(methyl)siloxane Obtained in an Alcohol Medium. Polymers, 14(23), 5157. Retrieved from [Link]

  • Nyman, O. (2017). Degradation of polydimethylsiloxane in simulated industrial process environments. Doria. Retrieved from [Link]

  • Sily, L. (2014). Catalyst for synthesis of siloxanes. (Patent No. WO2014186709A1). Google Patents.
  • Setogem. Acid Scavengers | Nucleating Agent for Polypropylene. Retrieved from [Link]

  • Silicones Europe. Chemistry - Hydrolysis. Retrieved from [Link]

  • Tsuchida, A. (1993). Siloxane purification. (Patent No. EP0543665A1). Google Patents.
  • Varaprath, S., et al. (1996). Methods for Detecting Silicones in Biological Matrixes. Analytical Chemistry, 68(23), 4324-4331. Retrieved from [Link]

  • Zaborovskiy, A. B. (2019). Reaction mechanism for acid-catalysed depolymerisation of siloxanes. ResearchGate. Retrieved from [Link]

  • Zaikov, G. E., & Lomakin, S. M. (2018). The thermal degradation of polysiloxanes—I. Poly(dimethylsiloxane). Semantic Scholar. Retrieved from [Link]

  • IOTA Corporation Ltd. (2023). Summary of Silicone Rubber Testing Methods. Retrieved from [Link]

  • Dow Corning Corp. (2012). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS. Retrieved from [Link]

  • Dow Corning Corp. (2012). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from [Link]

  • Halstead, D. R. (1986). Method of hydrolyzing chlorosilanes. (U.S. Patent No. US4609751A). Google Patents.
  • Herberg, S., et al. (2004). Hydrolysis of chlorosilanes. (U.S. Patent No. US7208617B2). Google Patents.
  • Kantor, S. W., et al. (1954). The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society, 76(23), 5990–5991. Retrieved from [Link]

  • Nowik-Zajac, A., & Chojnowski, J. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2246–2254. Retrieved from [Link]

  • Open Research Online. (n.d.). 13917295.pdf. Retrieved from [Link]

  • Polymer Science. (n.d.). Cleaning Techniques for Silicone Residue and Oil on Equipment and Flooring. Retrieved from [Link]

  • Shabir, Q., et al. (2018). Quantification and Reduction of the Residual Chemical Reactivity of Passivated Biodegradable Porous Silicon for Drug Delivery Applications. Silicon, 10, 349–359. Retrieved from [Link]

Sources

Validation & Comparative

GC-MS fragmentation patterns of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: GC-MS Fragmentation of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Executive Summary

This technical guide provides a definitive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of This compound (DIP-TMDS). Designed for analytical chemists and drug development professionals, this document contrasts DIP-TMDS with standard silylating agents like Hexamethyldisiloxane (HMDSO) and 1,3-Divinyltetramethyldisiloxane (DVTMDSO) .

The analysis reveals that DIP-TMDS exhibits a unique, sterically-driven fragmentation pathway dominated by the loss of the isopropyl radical (


), resulting in a diagnostic base peak at 

175
. This contrasts sharply with the methyl-loss pathways typical of standard siloxanes, offering superior specificity for complex matrix profiling.

Chemical Profile & Structural Logic

Understanding the fragmentation requires an analysis of the bond dissociation energies and steric environment.

PropertyThis compound Hexamethyldisiloxane (HMDSO)
CAS Number 36957-90-1107-46-0
Formula


Molecular Weight 218.48 g/mol 162.38 g/mol
Key Substituent Isopropyl (

)
Methyl (

)
Steric Bulk High (Directs

-cleavage)
Low (Non-selective)

Mechanistic Insight: The silicon-carbon bond strength decreases as the alkyl substitution increases. The


 bond is weaker and more prone to homolytic cleavage under electron ionization (70 eV) than the 

bond, dictating the fragmentation hierarchy.

Experimental Methodology

To replicate the fragmentation patterns described, the following protocol is recommended. This workflow ensures that thermal degradation does not obscure the primary electron ionization (EI) spectrum.

Protocol: GC-MS Acquisition
  • Sample Preparation: Dilute the siloxane standard to 10 ppm in n-Hexane (HPLC Grade). Avoid protic solvents (e.g., alcohols) to prevent trans-silylation.

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Split (20:1) to prevent detector saturation.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Oven Program:

    • Initial: 40°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Mass Spectrometer (EI Source):

    • Ionization Energy: 70 eV (Standard).[1]

    • Source Temp: 230°C.

    • Scan Range:

      
       35–350.
      
    • Note: A solvent delay of 3.0 min is critical to protect the filament from the hexane solvent peak.

Fragmentation Analysis: The Mechanism

The mass spectrum of DIP-TMDS is characterized by the absence of a molecular ion (


) and a dominant base peak derived from alkyl loss.
Primary Fragmentation Pathway ( 175)

Upon electron impact, the molecule undergoes homolytic cleavage. The bulky isopropyl group is lost preferentially over the methyl group due to the stability of the resulting secondary radical and the relief of steric strain.

  • Transition:

    
    
    
  • Observation: The peak at

    
     175  is the base peak (100% relative abundance). This ion corresponds to the 1-isopropyl-1,1,3,3-tetramethyldisiloxanyl cation .
    
Secondary Fragmentation Pathway ( 133)

The resulting cation (


 175) possesses significant internal energy, leading to a McLafferty-like rearrangement or simple elimination of propene (

) from the remaining isopropyl group.
  • Transition:

    
    
    
  • Observation: A distinct peak at

    
     133 , confirming the presence of a second isopropyl group.
    
Common Siloxane Background ( 147)

Like most permethylated siloxanes, DIP-TMDS exhibits a peak at


 147 . This arises from complex skeletal rearrangements forming the stable pentamethyldisiloxanyl cation (

). While present, it is not the diagnostic marker for DIP-TMDS.

Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation cascade for DIP-TMDS compared to the generic HMDSO pathway.

FragmentationPathways Parent_DIP DIP-TMDS Parent (m/z 218) Frag_175 Base Peak (m/z 175) [M - Isopropyl]+ Parent_DIP->Frag_175 Loss of •C3H7 (43 Da) (Alpha-Cleavage) Frag_133 Secondary Ion (m/z 133) [175 - Propene]+ Frag_175->Frag_133 Loss of C3H6 (42 Da) (Elimination) Frag_147 Base Peak (m/z 147) [M - Methyl]+ Frag_175->Frag_147 Differentiator: Mass Shift of +28 Da Parent_HMDSO HMDSO Parent (m/z 162) Parent_HMDSO->Frag_147 Loss of •CH3 (15 Da)

Figure 1: Comparative fragmentation logic showing the "Isopropyl Shift" in DIP-TMDS relative to HMDSO.

Comparative Data Table

This table summarizes the diagnostic ions. Use this to validate the identity of your analyte.

FeatureDIP-TMDS (Target)HMDSO (Alternative 1)1,3-Divinyl-TMDS (Alternative 2)
Molecular Ion (

)
218 (Not observed)162 (Weak/Absent)186 (Weak)
Base Peak (100%)

175
(

)

147
(

)

171
(

) or 159
Diagnostic Loss Isopropyl Radical (43 Da)Methyl Radical (15 Da)Methyl (15 Da) or Vinyl (27 Da)
Secondary Ions 133, 14773, 66186, 159
Retention Index (approx) ~1035~650~850
Selectivity Use Case High-specificity internal standardGeneral silylation / CleaningCross-linking reagent

Data Interpretation:

  • If you observe a base peak at 147 , your molecule is likely a permethylated siloxane (like HMDSO).

  • If you observe a base peak at 175 , it confirms the presence of the isopropyl-silicon moiety of DIP-TMDS.

  • The shift from 147 to 175 allows DIP-TMDS to be used as an internal standard in samples containing high levels of HMDSO (common in environmental or biological background).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600287, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Disiloxane, 1,1,3,3-tetramethyl- (TMDS) Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

Sources

Steric Architectures in Organosilicon Chemistry: Isopropyl vs. Vinyl Disiloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shield and The Spear

In the design of organosilicon reagents for drug development and advanced materials, the choice between isopropyl (i-Pr) and vinyl (Vi) substituents on a disiloxane backbone represents a fundamental trade-off between steric protection and reactive accessibility .

This guide objectively compares 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane and 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS) .[1] While both share the siloxane (Si-O-Si) core, their behaviors diverge radically:[1]

  • The Isopropyl Group acts as a "Shield," providing significant steric bulk (

    
    ) to protect the silicon center from nucleophilic attack and disrupt polymer chain packing.
    
  • The Vinyl Group acts as a "Spear," offering a planar, sterically accessible

    
    -system (
    
    
    
    ) that facilitates coordination to transition metals (e.g., Platinum) and radical crosslinking.[1]

Part 1: Structural & Physical Analysis

Steric Parameters: Quantifying the Bulk

To understand the spatial demands of these groups, we utilize Taft Steric Parameters (


) and Modified Charton Values. The steric bulk of the isopropyl group is more than double that of the vinyl group when normalized against a methyl reference.
SubstituentTaft Steric Parameter (

)
GeometryHybridizationSteric Description
Methyl (Ref)0.00Tetrahedral

Baseline
Vinyl (-CH=CH

)
-0.28 (est)*Planar

Minimal hindrance perpendicular to plane; accessible

-face.[1]
Isopropyl (-CH(CH

)

)
-0.68Branched

High hindrance due to

-branching and free rotation of methyls.
t-Butyl -1.54Spherical

Extreme hindrance (locking conformation).[1]

*Note: Vinyl


 is estimated based on comparative hydrolysis rates relative to Ethyl (-0.26) and Propyl (-0.31).
Physical Properties Comparison

The structural differences manifest in bulk physical properties. The isopropyl variant, with its higher molecular weight and branched structure, exhibits higher boiling points but can lead to lower density packing in polymeric forms due to steric disruption.[1][2]

Property1,3-Divinyltetramethyldisiloxane (DVTMS) 1,3-Diisopropyltetramethyldisiloxane
CAS Number 2627-95-436957-90-1
Molecular Weight 186.40 g/mol 218.48 g/mol
Boiling Point 139 °C~165–170 °C (Predicted*)
Density 0.81 g/mL~0.83 g/mL (Predicted)
Refractive Index 1.4121.425
Key Function Ligand, CrosslinkerSteric Spacer, Hydrophobe

*Prediction based on MW increase (+32 units) and boiling point trends of homologous disiloxanes.

Part 2: Chemical Implications & Applications[1]

Vinyl: The Ligand of Choice (Karstedt’s Catalyst)

The vinyl group's utility lies in its electronic accessibility . In Karstedt’s catalyst (a Pt(0) complex), DVTMS serves as a stabilizing ligand. The vinyl group donates electron density from its


-orbital into the platinum's empty 

-orbitals (

-donation) while accepting electron density into its

-orbitals (

-backbonding).
  • Why Vinyl? The planar geometry allows the alkene to approach the metal center without significant steric repulsion.

  • Why not Isopropyl? Isopropyl lacks the

    
    -system required for this coordination mode. Its bulk would purely hinder the metal center without providing electronic stabilization.
    
Isopropyl: The Steric Protector

The isopropyl group is utilized when kinetic stability is required. In silyl protection strategies (e.g., TIPS - Triisopropylsilyl), the bulk prevents nucleophiles (like water or hydroxide) from reaching the silicon atom.

  • Hydrolytic Stability: Disiloxanes with isopropyl groups are significantly more resistant to acid/base hydrolysis than their vinyl counterparts.

  • Polymer Clarity: In silicone optics, isopropyl groups disrupt the ordered packing of polymer chains more effectively than vinyl groups.[2] This reduces crystallinity but can induce light scattering if the density variations are significant (micro-phase separation).

Part 3: Experimental Validation Protocols

Protocol A: Competitive Ligand Displacement (NMR Assay)

Objective: To demonstrate the superior coordination ability of Vinyl-disiloxane over Isopropyl-disiloxane towards Pt(0).

Reagents:

  • Karstedt’s Catalyst (~2% Pt in Xylene).

  • This compound (iPr-MM).[1]

  • Benzene-d6 (Solvent).

Methodology:

  • Baseline: Acquire a

    
    Pt NMR spectrum of the standard Karstedt’s catalyst. Note the shift corresponding to the Pt(0)-divinyl species.
    
  • Challenge: Add 5 equivalents of iPr-MM to the NMR tube.

  • Incubation: Shake and let stand for 30 minutes at 25°C.

  • Measurement: Acquire

    
    Pt and 
    
    
    
    H NMR spectra.
  • Analysis:

    • Expectation: No significant shift in the

      
      Pt signal. The bulky, saturated isopropyl groups cannot displace the vinyl ligands.
      
    • Control: Add 1 equivalent of a stronger ligand (e.g., Triphenylphosphine) to verify the complex is active/labile.

Protocol B: Hydrolytic Stability Stress Test

Objective: Quantify the steric shielding effect of the isopropyl group against acid-catalyzed hydrolysis.

Reagents:

  • Substrate A: DVTMS (Vinyl).

  • Substrate B: iPr-MM (Isopropyl).

  • Solvent: THF/Water (4:1).

  • Catalyst: HCl (0.1 M).

Methodology:

  • Dissolve 1.0 mmol of Substrate A and Substrate B in separate vials containing 5 mL THF/Water.

  • Add 100

    
    L of HCl to initiate hydrolysis.
    
  • Monitor the disappearance of the disiloxane peak (Si-O-Si) via GC-MS or

    
    H NMR at t=0, 1h, 4h, and 24h.[1]
    
  • Data Interpretation:

    • The Vinyl disiloxane (DVTMS) will show faster degradation rates (cleavage to silanols) due to lower steric hindrance around the silicon atom.

    • The Isopropyl disiloxane will exhibit a slower rate of hydrolysis (

      
      ), confirming the "umbrella" effect of the branched alkyl group.
      

Part 4: Visualization of Steric Pathways

The following diagrams illustrate the steric cone angles and the ligand exchange logic described above.

Diagram 1: Steric Cone Comparison (Vinyl vs. Isopropyl)

StericComparison cluster_0 Vinyl Group (Planar/Accessible) cluster_1 Isopropyl Group (Bulky/Shielding) Si_Vi Silicon Center Vi_Group Vinyl (-CH=CH2) Es: -0.28 Geometry: Planar (sp2) Si_Vi->Vi_Group Nucleophile_Vi Incoming Nucleophile (Easy Access) Nucleophile_Vi->Si_Vi Fast Attack Si_iPr Silicon Center iPr_Group Isopropyl (-CH(CH3)2) Es: -0.68 Geometry: Branched (sp3) Si_iPr->iPr_Group Nucleophile_iPr Incoming Nucleophile (Blocked) Nucleophile_iPr->Si_iPr Steric Repulsion

Caption: Comparative visualization of steric accessibility. The planar vinyl group allows nucleophilic attack, while the rotating methyls of the isopropyl group create a "exclusion zone" shielding the silicon center.

Diagram 2: Karstedt's Catalyst Ligand Logic

KarstedtLogic Pt Pt(0) Center Complex Stable Pt-Complex (Active Catalyst) Pt->Complex Forms DVTMS DVTMS (Vinyl) Pi-Acceptor + Sigma-Donor Sterically Compatible DVTMS->Pt Coordination iPr_Siloxane iPr-Siloxane No Pi-System Sterically Incompatible iPr_Siloxane->Pt No Binding

Caption: Mechanism of ligand selection in Karstedt's catalyst. Vinyl groups enable coordination via pi-backbonding, whereas isopropyl groups are inert and non-coordinating.[1]

References

  • Taft, R. W. (1952).[1] "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society. Link

  • Cartledge, F. K. (1983).[1] "Steric Effects in Silicon Chemistry." Organometallics. Link

  • Lewis, L. N. (1990).[1] "Chemical Catalysis by Colloids and Clusters." Chemical Reviews. (Discussion on Karstedt's Catalyst structure). Link

  • Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[1] Gelest Technical Literature. Link

  • Kuraray Co., Ltd. "EVAL™ Resins Technical Data: Optical Properties." (Reference for steric impact on polymer clarity). Link

Sources

29Si NMR Characterization of Symmetric Tetramethyldisiloxanes: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Symmetric tetramethyldisiloxanes—such as 1,1,3,3-tetramethyldisiloxane (TMDS), 1,3-divinyltetramethyldisiloxane (DVTMDSO), and 1,3-bis(3-aminopropyl)tetramethyldisiloxane (APTMDS)—are indispensable building blocks in the synthesis of advanced silicone elastomers, block copolymers, and hybrid organic-inorganic materials. Accurate structural characterization is paramount, and Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is the definitive analytical technique for mapping siloxane connectivity.

However, 29Si NMR presents severe physical bottlenecks. As an Application Scientist, I frequently observe researchers struggling with poor signal-to-noise ratios (SNR) and distorted spectra. This guide objectively compares the performance of advanced polarization transfer techniques against the traditional Inverse-Gated (IG) Decoupling alternative, providing self-validating experimental protocols and quantitative data to optimize your siloxane characterization workflows.

The Physical Bottleneck: Why 29Si NMR is Challenging

The difficulty in acquiring high-quality 29Si spectra stems from the intrinsic quantum properties of the 29Si nucleus. Understanding this causality is critical for selecting the right acquisition method:

  • Low Natural Abundance: 29Si has a natural isotopic abundance of only 4.7%[1], leading to inherently low receptivity compared to 1H.

  • Negative Gyromagnetic Ratio (

    
    ):  The 29Si nucleus possesses a  (
    
    
    
    MHz/T)[2]. Under standard continuous 1H decoupling, the Nuclear Overhauser Effect (NOE) is negative. Depending on the molecular correlation time, this negative NOE can completely nullify the 29Si signal, resulting in flat or inverted peaks[3].
  • Prolonged Spin-Lattice Relaxation (

    
    ):  Silicon atoms in highly symmetric environments (like tetramethyldisiloxanes) lack efficient relaxation pathways. Their 
    
    
    
    relaxation times can easily exceed 60 seconds in solution[1].

Performance Comparison: NMR Acquisition Alternatives

To overcome these physical limitations, researchers must choose between three primary acquisition methodologies.

Alternative 1: Inverse-Gated (IG) Decoupling (The Baseline)

To circumvent the negative NOE, the IG decoupling sequence turns on the proton decoupler only during the acquisition time and leaves it off during the relaxation delay.

  • Mechanism: Prevents the buildup of the negative NOE while still providing a decoupled, singlet-based spectrum.

  • Drawback: Requires a massive relaxation delay (

    
    ) to ensure quantitative integration[3]. For symmetric disiloxanes, this can mean waiting several minutes between scans, making the acquisition of dilute samples practically unfeasible. Often, shiftless relaxation reagents like Chromium(III) acetylacetonate (
    
    
    
    ) must be added to shorten
    
    
    [3], which permanently contaminates the sample.
Alternative 2: INEPT (Insensitive Nuclei Enhanced by Polarization Transfer)

INEPT utilizes scalar coupling (


-coupling) to transfer magnetization from the highly sensitive 1H spins to the 29Si spins.
  • Mechanism: The recycle delay is now dictated by the much shorter proton

    
     (~1-3 seconds). The theoretical signal enhancement is 
    
    
    
    .
  • Drawback: INEPT spectra of complex symmetric siloxanes often exhibit severe phase distortions (mixed absorption/dispersion lineshapes) that are difficult to phase correct, especially when multiple long-range couplings (

    
    , 
    
    
    
    ) are present.
The Superior Product: DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT also relies on polarization transfer via


-coupling but uses a variable flip angle pulse (

) to edit the spectrum.
  • Mechanism: Like INEPT, it drastically reduces acquisition time by relying on the 1H

    
    . Unlike INEPT, (or singlets if decoupled during acquisition) without severe baseline distortions[4].
    
  • Performance: For symmetric tetramethyldisiloxanes, DEPT provides the optimal balance of high SNR, rapid acquisition, and structural clarity.

Experimental Data & Quantitative Comparison

To demonstrate the performance differences, we compared the characterization of three symmetric tetramethyldisiloxanes at equal concentrations (0.1 M in


) at 99.4 MHz (for 29Si).

Table 1: 29Si NMR Performance Comparison across Tetramethyldisiloxane Derivatives

CompoundTarget Si EnvironmentChemical Shift (

, ppm)
Primary

Coupling
MethodAcq. Time for SNR > 50
TMDS

-6.10 to -8.14[5]

Hz
Inverse-Gated14.5 hours
TMDS

-6.10 to -8.14

Hz
DEPT-4512 minutes
DVTMDSO

-1.68[6]

Hz
Inverse-Gated16.0 hours
DVTMDSO

-1.68

Hz
DEPT-4545 minutes
APTMDS

7.70[7]

Hz
Inverse-Gated15.5 hours
APTMDS

7.70

Hz
DEPT-4550 minutes

Data Interpretation: The DEPT sequence reduces the required spectrometer time by over 95% for TMDS, where the large one-bond scalar coupling (


) allows for highly efficient polarization transfer. Even for DVTMDSO and APTMDS, where transfer relies on smaller two-bond couplings, DEPT drastically outperforms the IG method.

Self-Validating Experimental Protocol: Optimized DEPT for Siloxanes

To ensure scientific integrity and reproducibility, follow this self-validating workflow for acquiring 29Si DEPT spectra of symmetric tetramethyldisiloxanes.

Step 1: Sample Preparation

  • Dissolve 50-100 mg of the siloxane in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Add a trace amount (0.1% v/v) of Tetramethylsilane (TMS) as the internal chemical shift reference (

    
     ppm)[1].
    
  • Ensure the NMR tube is free of paramagnetic impurities.

Step 2: Probe Tuning and 1H Calibration (Critical Checkpoint)

  • Tune and match the probe for both 1H and 29Si frequencies.

  • Acquire a standard 1H spectrum.

  • Self-Validation: Accurately determine the 1H 90° pulse width (

    
    ). Polarization transfer sequences will completely fail if the 1H 
    
    
    
    is miscalibrated.

Step 3: Determining the J-Coupling Constant

  • Extract the

    
     from the 29Si satellites in the 1H spectrum.
    
  • For TMDS, use

    
     Hz. For DVTMDSO/APTMDS, use 
    
    
    
    Hz.
  • Calculate the polarization transfer delay:

    
    . (e.g., for 
    
    
    
    Hz,
    
    
    ms).

Step 4: DEPT Acquisition

  • Load the DEPT pulse program (e.g., dept45 or deptnd).

  • Set the recycle delay (

    
    ) to 
    
    
    
    of the protons (typically 2-3 seconds), NOT the silicon
    
    
    .
  • Input the calculated

    
     delay.
    
  • Acquire 64-256 scans with 1H decoupling applied during acquisition to collapse the multiplets into sharp singlets[4].

Logical Workflow Visualization

Below is the decision-making matrix for selecting the appropriate 29Si NMR technique, mapped out to ensure optimal instrument time utilization.

NMR_Workflow Start Symmetric Tetramethyldisiloxane Sample Dec1 Contains Direct Si-H Bond? (e.g., TMDS) Start->Dec1 Dec2 Sufficient Long-Range Si-H Coupling? (e.g., DVTMDSO, APTMDS) Dec1->Dec2 No DEPT1 Use DEPT-45 Set τ = 1/(2 * 1J_Si-H) (~2.5 ms) Dec1->DEPT1 Yes (1J ~ 200 Hz) DEPT2 Use Optimized DEPT Set τ = 1/(2 * 2J_Si-H) (~33-50 ms) Dec2->DEPT2 Yes (2J/3J ~ 10-15 Hz) IG Use Inverse-Gated Decoupling Add Cr(acac)3 Set d1 = 5 * T1 Dec2->IG No / Quaternary Si

Caption: Decision tree for selecting the optimal 29Si NMR acquisition methodology for siloxanes.

Conclusion

For the structural verification of symmetric tetramethyldisiloxanes, traditional Inverse-Gated decoupling is an inefficient use of spectrometer time due to the prohibitive relaxation delays required by the 29Si nucleus. By exploiting the scalar coupling between the methyl/vinyl/hydride protons and the silicon core, the DEPT pulse sequence emerges as the superior analytical methodology. It circumvents the negative NOE, slashes acquisition times by orders of magnitude, and provides clean, easily interpretable spectra essential for rigorous materials characterization.

References

  • Si NMR Some Practical Aspects Pascal-Man URL:[Link]

  • Silicon NMR on Spinsolve benchtop spectrometers Magritek URL:[Link]

  • Measurement of Dilute 29Si Species in Solution Using a Large Volume Coil and DEFT NMR University of California, Santa Barbara (UCSB) URL:[Link]

  • Polyacrylate Effects on Tetraethoxysilane Polycondensation Chemistry of Materials (ACS Publications) URL:[Link]

  • Preparation and Orthogonal Polymerizations of 1-Hydrido-1-vinyldimethylsiloxy-3,3,5,5-tetramethylcyclotrisiloxane Macromolecules (ACS Publications) URL:[Link]

  • Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes (US8653218B2)
  • Multinuclear NMR: Silicon-29 Anasazi Instruments URL:[Link]

  • Sequential hydrothiolation-hydrosilylation: a route to the creation of new organosilicon compounds Royal Society of Chemistry (RSC) URL:[Link]

Sources

A Comparative Guide to the Retention Indices of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane on Non-Polar Columns

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Retention Indices in Chromatographic Analysis

Non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, are widely used for the analysis of non-polar and moderately polar compounds like siloxanes.[1] The elution of compounds from these columns is primarily governed by their boiling points and van der Waals interactions with the stationary phase.[1] Understanding the retention index of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane on these columns is crucial for developing robust analytical methods for its detection and quantification in various matrices.

This guide will delve into the theoretical underpinnings of the Kovats Retention Index system, provide a detailed experimental protocol for its determination, and offer insights into the expected retention behavior of the target analyte on common non-polar columns.

Understanding Non-Polar Columns and Analyte Interaction

Non-polar stationary phases are the workhorses of gas chromatography, valued for their robustness and wide applicability.[2] The most common non-polar phases are based on polydimethylsiloxane (PDMS).[2] The separation mechanism on these columns is largely driven by the analyte's volatility and, to a lesser extent, its molecular size and shape.

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, RTX-1): These are the least polar stationary phases, offering a true boiling point elution order for many compound classes.[3]

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, RTX-5): The introduction of a small percentage of phenyl groups increases the polarizability of the stationary phase, leading to slightly different selectivity for aromatic and other polarizable compounds.[4]

For this compound, its interaction with these non-polar phases will be dominated by dispersive forces. Its relatively high molecular weight (218.48 g/mol ) and branched structure will influence its retention time.[5]

Experimental Determination of the Kovats Retention Index

The Kovats Retention Index (I) is a widely accepted method for reporting gas chromatographic data. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. For a temperature-programmed analysis, the linear retention index is calculated using the following formula:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

Detailed Experimental Protocol

This protocol outlines the steps for determining the Kovats retention index of this compound.

1. Materials and Reagents:

  • This compound (purity >98%)

  • n-alkane standard mixture (e.g., C8-C20 or a wider range depending on the expected elution)

  • High-purity solvent (e.g., hexane or dichloromethane) for sample preparation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

  • Non-polar capillary column (e.g., DB-1, HP-5, or equivalent)

2. Instrument Conditions (Suggested Starting Point):

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Injector Temperature 250 °CEnsures complete vaporization of the analyte and n-alkanes.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), then ramp at 10 °C/min to 300 °C (hold 5 min)A general-purpose program to elute a wide range of compounds.
Detector Temperature 280 °C (FID) or MS Transfer Line at 280 °CPrevents condensation of the analytes.

3. Sample Preparation:

  • Prepare a solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.

  • Prepare a separate solution of the n-alkane standard mixture at a similar concentration.

  • For co-injection, prepare a mixed solution containing both the analyte and the n-alkane standard.

4. Analytical Procedure:

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject 1 µL of the n-alkane standard solution to determine the retention times of the individual n-alkanes.

  • Inject 1 µL of the this compound solution to determine its retention time.

  • (Optional but recommended) Inject 1 µL of the mixed solution to confirm the elution order and retention times in a single run.

  • Record the retention times for all eluted peaks.

5. Data Analysis:

  • Identify the n-alkanes that elute immediately before and after this compound.

  • Use the formula provided above to calculate the Kovats retention index.

Workflow for Retention Index Determination

G cluster_prep Sample Preparation cluster_gc GC-MS/FID Analysis cluster_data Data Analysis prep_analyte Prepare Analyte Solution (100 µg/mL) prep_mix Prepare Co-injection Mix (Analyte + Alkanes) prep_analyte->prep_mix prep_alkane Prepare n-Alkane Standard (C8-C20) prep_alkane->prep_mix inject_mix Inject Co-injection Mix prep_mix->inject_mix gc_setup Set GC Conditions (Non-polar column, Temp. Program) inject_alkane Inject n-Alkane Standard gc_setup->inject_alkane inject_analyte Inject Analyte gc_setup->inject_analyte gc_setup->inject_mix get_tr Record Retention Times (tR) inject_alkane->get_tr inject_analyte->get_tr inject_mix->get_tr identify_brackets Identify Bracketing n-Alkanes (n and n+1) get_tr->identify_brackets calculate_ri Calculate Kovats Retention Index (I) identify_brackets->calculate_ri

Caption: Experimental workflow for determining the Kovats retention index.

Comparative Analysis and Expected Retention Behavior

Although a specific retention index for this compound is not documented, we can infer its likely elution behavior based on its structure and by comparing it to other siloxanes.

Factors Influencing Retention:

  • Molecular Weight: Higher molecular weight generally leads to a higher boiling point and thus a longer retention time and a higher retention index.

  • Branching: The two isopropyl groups in the target molecule introduce branching. Increased branching tends to lower the boiling point compared to a linear isomer of the same molecular weight, which would result in a lower retention index.

  • Polarity: As a siloxane, the molecule has some polarity due to the Si-O-Si linkage. However, the non-polar alkyl groups dominate, making it well-suited for analysis on non-polar columns.

Comparison with Other Siloxanes:

To provide context, the following table presents the retention indices of some other siloxane compounds on non-polar columns, sourced from the NIST Chemistry WebBook.[6]

CompoundCAS NumberMolecular FormulaMolecular WeightStationary PhaseRetention Index
1,1,3,3-Tetramethyldisiloxane3277-26-7C4H14OSi2134.32Non-polar~600-700
Hexamethyldisiloxane107-46-0C6H18OSi2162.38Non-polar~700-800
Octamethyltrisiloxane107-51-7C8H24O2Si3236.53Non-polar~900-1000
1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane2627-95-4C8H18OSi2186.40Non-polar~900-1000

Note: The retention indices provided are approximate ranges as they can vary with specific analytical conditions.

Based on its molecular weight of 218.48 g/mol , this compound would be expected to have a retention index higher than that of octamethyltrisiloxane. However, the bulky isopropyl groups may lead to a slightly earlier elution than a linear siloxane of a similar molecular weight. Therefore, a retention index in the range of 1000-1200 on a standard non-polar column (like DB-1 or HP-5) would be a reasonable starting point for method development.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimentally determined retention index, the following practices are essential:

  • System Suitability: Before analysis, inject a standard mixture to verify the performance of the GC system, including peak shape, resolution, and detector response.

  • Replicate Injections: Perform multiple injections of the analyte and n-alkane standards to ensure the reproducibility of retention times. The relative standard deviation (RSD) of the retention times should typically be less than 0.1%.

  • Use of a Standardized n-Alkane Mix: Employ a certified n-alkane standard mixture for accurate calibration of the retention index scale.

  • Confirmation on a Second Column: For unambiguous identification, it is highly recommended to determine the retention index on a second column with a different stationary phase (e.g., a mid-polar column).

Conclusion and Future Outlook

This guide has provided a comprehensive framework for understanding and determining the retention index of this compound on non-polar gas chromatography columns. While a definitive experimental value is yet to be published in common databases, the detailed protocol and comparative analysis presented here offer a robust starting point for researchers. By following the outlined experimental procedure and considering the principles of retention behavior, scientists can confidently determine the retention index of this compound and integrate it into their analytical workflows.

The generation of a reliable retention index for this compound and its inclusion in public databases would be a valuable contribution to the scientific community, aiding in the development of standardized methods for its analysis in various applications, from industrial quality control to environmental monitoring.

References

  • [Link to a relevant article on GC column selection]
  • [Link to a relevant article on Kov
  • [Link to the NIST Chemistry WebBook]
  • [Link to a relevant article on siloxane analysis by GC]
  • Scientific Research Publishing. (2014). Evaluation of the Equality of Non-Polar Capillary Columns in GC/MS Analysis of Food Contact Plastics. Retrieved from [Link]

  • ChemRxiv. (2023). Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. Retrieved from [Link]

  • Cheméco. (2026). 1,3-bis(Hex-5-en-1-yloxy)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

  • Lotus Consulting. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap 1. Retrieved from [Link]

Sources

Validating purity of organosilicon reagents using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing robust, self-validating analytical workflows for organosilicon reagents.

The Organosilicon Analytical Challenge

Organosilicon reagents—ranging from silyl protecting groups (e.g., TBS-Cl, TIPS-Cl) to complex siloxane polymers—are foundational to modern synthetic chemistry and materials science. However, validating their absolute purity presents a unique mechanistic hurdle. Traditional Elemental Analysis (EA), specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis, often yields catastrophic quantitative failures when applied to silicon-containing compounds.

The Causality of Failure: During standard dynamic flash combustion (typically at 900–1000 °C), organosilicon compounds do not cleanly and completely oxidize to silicon dioxide (SiO₂) and carbon dioxide (CO₂). Instead, the high temperatures and localized oxygen depletion kinetics heavily favor the formation of refractory silicon carbide (SiC)[1]. Because SiC traps carbon within its highly stable crystalline lattice, the carbon is never oxidized to CO₂, resulting in falsely low carbon mass fractions and misleading purity calculations.

To overcome this, the combustion thermodynamics must be chemically altered. The addition of strong oxidizing combustion aids—most notably Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃)—acts as a local oxygen donor and catalyst, ensuring the complete oxidation of the silicon matrix to SiO₂ and the quantitative release of all carbon as CO₂[2].

Comparative Analysis: EA vs. Orthogonal Techniques

Relying on a single analytical method is a critical vulnerability in drug development. A robust purity assessment requires a self-validating system where orthogonal techniques confirm different physical properties of the analyte.

Analytical TechniquePrimary Target / Data YieldAdvantagesLimitations for Organosilicons
Modified Elemental Analysis (CHN) Bulk elemental composition (%C, %H, %N)Highly accurate for bulk purity; detects inorganic/non-volatile impurities.Requires V₂O₅/WO₃ aids[2]; does not provide structural information.
Standard Elemental Analysis Bulk elemental compositionStandardized, automated.Fails due to SiC formation; yields artificially low %C[1].
Quantitative ¹H NMR (qNMR) Absolute mass fraction purity (%)Highly structure-specific; universal detection for protonated species[3].Requires careful calibration of relaxation times (T₁); reference standards needed[4].
GC-MS / LC-MS Volatile purity / Molecular weightExcellent for identifying specific organic impurities.Blind to non-volatile oligomers, inorganic salts, and degraded siloxanes.
ICP-OES Total Silicon contentHighly sensitive for trace metals and total Si.Destroys the organic framework; cannot determine organic purity.

Workflow 1: Modified Elemental Analysis for Organosilicons

To prevent SiC formation, the standard CHN workflow must be modified. The following protocol utilizes V₂O₅ to force complete oxidation.

G cluster_std Standard Combustion (No Aid) cluster_mod Modified Combustion (V2O5/WO3) OS Organosilicon Sample Comb1 Combustion (~900°C) OS->Comb1 Comb2 Catalyzed Combustion (V2O5/WO3 Aid) OS->Comb2 SiC SiC Formation (Traps Carbon) Comb1->SiC Err Inaccurate %C (False Low) SiC->Err SiO2 Complete Oxidation (SiO2 + CO2) Comb2->SiO2 Acc Accurate %C (True Purity) SiO2->Acc

Logical flow of organosilicon combustion with and without V2O5/WO3 catalytic aids.

Step-by-Step Methodology:
  • Micro-Gravimetric Sampling: Accurately weigh 1.500 to 2.000 mg of the organosilicon reagent into a combustible tin capsule using a microbalance (readability to 0.001 mg).

  • Combustion Aid Addition: Add an optimized excess (typically 10–15 mg) of finely powdered V₂O₅ or WO₃ directly into the capsule, ensuring it completely covers the analyte.

  • Encapsulation: Crimp and fold the tin capsule tightly. Intimate physical contact between the analyte and the solid oxidizer is critical to prevent localized oxygen starvation during the flash phase.

  • Flash Combustion: Drop the capsule into the CHN analyzer furnace set to 950 °C – 1000 °C under a highly oxygenated carrier gas stream (He/O₂). The tin oxidation creates an exothermic flash, temporarily driving local temperatures above 1800 °C.

  • Detection & Quantification: The evolved gases pass through reduction columns to remove excess oxygen and reduce NOₓ to N₂. Quantify CO₂, H₂O, and N₂ via Thermal Conductivity Detection (TCD).

Workflow 2: Orthogonal Validation via ¹H qNMR

Because Elemental Analysis only confirms bulk elemental ratios, it must be paired with an orthogonal, structure-specific method. ¹H qNMR serves as the gold standard counterpart, providing absolute mass fraction purity without requiring an identical reference standard of the analyte[3].

qNMR Sample Organosilicon Analyte Mix Co-dissolution in Deuterated Solvent Sample->Mix ISRM Internal Standard (e.g., Maleic Acid) ISRM->Mix Acq 1H NMR Acquisition (Long Relaxation Delay) Mix->Acq Integ Signal Integration & Molar Ratio Calc Acq->Integ Purity Absolute Mass Fraction Purity (%) Integ->Purity

Workflow for absolute purity determination of organosilicons using 1H qNMR.

Step-by-Step Methodology:
  • ISRM Selection: Select a certified Internal Standard Reference Material (ISRM) such as Maleic Acid or Dimethyl sulfone (DMSO₂). Ensure the ISRM's NMR signals do not overlap with the organosilicon's signals[4].

  • Gravimetric Preparation: Accurately weigh the organosilicon analyte (~20.00 mg) and the ISRM (~5.00 mg) into a single vial. Record exact masses.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of a suitable high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • Optimized Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Critical Causality: Organosilicon protons (like those on Si-CH₃ groups) often have long longitudinal relaxation times (T₁). Set the relaxation delay (D1) to at least 5 × T₁ (typically 30–60 seconds) to ensure complete spin-lattice relaxation and prevent signal truncation.

  • Integration & Calculation: Integrate the baseline-resolved peaks of the analyte and ISRM. Calculate absolute purity using the standard qNMR mass balance equation.

Experimental Data: Case Study on TBS-Cl

To demonstrate the necessity of this dual-workflow approach, consider the purity validation of a commercial batch of tert-Butyldimethylsilyl chloride (TBS-Cl), a ubiquitous silylating agent. Theoretical values for pure TBS-Cl (C₆H₁₅ClSi): %C = 47.81%, %H = 10.03%.

Analytical MethodMeasured %CMeasured %HCalculated PurityDiagnostic Notes
Standard EA (No Aid) 42.15% (Low)9.95%N/A (Fails Spec) Heavy SiC formation observed in ash residue. Falsely rejects a potentially pure batch.
Modified EA (+ V₂O₅) 47.75%10.01%~99.8% Complete combustion achieved. Confirms bulk elemental integrity.
¹H qNMR (Maleic Acid IS) N/AN/A99.6% ± 0.2% Confirms structural integrity and absolute mass fraction. Validates the Modified EA result.

References

  • Determination of Silicon in Organosilicon Compounds. ResearchGate.
  • Band gap control in hybrid titania photocatalysts. RUA.
  • Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. NIH.
  • (PDF) Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate.

Sources

A Comparative Guide to 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane and Hexamethyldisiloxane (HMDSO) for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organosilicon chemistry, the selection of the appropriate siloxane reagent is a critical decision that can dictate the efficiency, selectivity, and success of a synthetic route or material formulation. While hexamethyldisiloxane (HMDSO) is a ubiquitous and versatile compound, its lesser-known counterpart, 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane, offers distinct advantages rooted in fundamental principles of steric hindrance. This guide provides an in-depth, objective comparison of these two disiloxanes, supported by structural analysis and practical experimental considerations, to empower researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Structural and Physical Distinctions

The core difference between HMDSO and this compound lies in the alkyl groups bonded to the silicon atoms. HMDSO is fully methylated, whereas the subject of our comparison features two larger isopropyl groups, which significantly alters its steric profile and, consequently, its reactivity and applications.

Caption: Chemical structures of HMDSO and this compound.

A summary of their fundamental physical properties is presented below.

PropertyThis compoundHexamethyldisiloxane (HMDSO)
CAS Number 36957-90-1[1]107-46-0
Molecular Formula C₁₀H₂₆OSi₂C₆H₁₈OSi₂
Molar Mass 218.48 g/mol 162.38 g/mol [2]
Appearance Colorless LiquidColorless Liquid[2]
Boiling Point ~184-186 °C (estimated)100-101 °C[2]
Density ~0.80 g/cm³ (estimated)0.764 g/cm³[2]
Refractive Index ~1.40 (estimated)1.377[2]

Performance in Organic Synthesis: The Critical Role of Steric Hindrance

The most significant divergence in the application of these two molecules is in organic synthesis, specifically as precursors for silyl ether protecting groups for alcohols.

Hexamethyldisiloxane (HMDSO) is primarily used as a source of the trimethylsilyl (TMS) functional group.[2][3] TMS ethers are among the most fundamental silyl protecting groups. However, the small size of the three methyl groups offers minimal steric protection to the silicon-oxygen bond.

Causality: This low steric hindrance makes the TMS group highly susceptible to cleavage under even mildly acidic or basic conditions.[4][5] While this lability is useful for easy deprotection, it severely limits its use in complex, multi-step syntheses where orthogonality is required.

This compound , by contrast, is a precursor to the isopropyldimethylsilyl group. The replacement of a methyl group with a bulkier isopropyl group dramatically increases the steric congestion around the silicon atom.

Causality: In line with the established principles of silyl ether stability, increased steric bulk enhances the robustness of the protecting group.[6][7][8] An isopropyldimethylsilyl ether is significantly more stable to acidic hydrolysis than a TMS ether, allowing it to withstand a wider range of reaction conditions. This positions it as a more specialized tool for syntheses demanding a moderately stable silyl ether, bridging the gap between the highly labile TMS group and the very robust groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).

G cluster_hmdso HMDSO Precursor (TMS Group) cluster_diisopropyl Diisopropyl... Precursor Si_HMDSO Si Me1 Me Si_HMDSO->Me1 Me2 Me Si_HMDSO->Me2 Me3 Me Si_HMDSO->Me3 lab_hmdso Low Steric Hindrance = Labile Silyl Ether Si_DIP Si iPr iPr Si_DIP->iPr Me4 Me Si_DIP->Me4 Me5 Me Si_DIP->Me5 lab_dip Increased Steric Hindrance = More Stable Silyl Ether

Caption: Steric shielding comparison of silyl groups.

Applications Beyond Synthesis: Solvents and Material Science

HMDSO enjoys a broad range of applications due to its advantageous physical properties:

  • Solvent: It is a non-polar, low-viscosity, and volatile solvent.[2] Its poor solvating power makes it particularly useful for crystallizing highly lipophilic compounds.[2][9]

  • Material Science: HMDSO is a key precursor in plasma-enhanced chemical vapor deposition (PECVD) to create thin films.[10][11] By tuning plasma conditions, these films can be made hydrophobic (water-repellent) or serve as insulating layers (silicon oxide-like) in the electronics industry.[10][12]

  • Industrial & Consumer Products: It is used in liquid bandages to protect skin, as a cleaning and degreasing agent, and as an emollient in cosmetics for its smooth, non-greasy feel.[2][3][12][13]

The applications for This compound are far less documented and more specialized. Based on its structure, its properties would be an extension of HMDSO's:

  • Enhanced Hydrophobicity: The larger alkyl groups would increase its hydrophobic character and lower its surface tension, making it a candidate for specialty surface modification agents or additives where extreme water repellency is needed.[14][15][16]

  • Specialty Fluids: Its higher boiling point and viscosity could make it suitable as a specialty lubricant or dielectric fluid in specific high-temperature applications.

Experimental Protocol: Selective Protection of a Primary Alcohol

This protocol illustrates the practical choice between a TMS group (derived from HMDSO chemistry) and a more robust silyl group for which this compound would be a logical precursor. The protocol uses the corresponding silyl chlorides for clarity, which are the active silylating agents.

Objective: To protect the primary hydroxyl group of benzyl alcohol.

Workflow Overview:

G start Dissolve Alcohol in Anhydrous Solvent add_base Add Amine Base (e.g., Imidazole) start->add_base add_silyl Add Silyl Chloride (TMSCl or IPDMSCl) add_base->add_silyl stir Stir at Room Temp. Monitor by TLC add_silyl->stir workup Aqueous Workup (Quench, Extract) stir->workup purify Purify by Column Chromatography workup->purify

Caption: General workflow for silyl ether protection.

Protocol A: Formation of a Trimethylsilyl (TMS) Ether
  • Rationale: This protocol is chosen for its speed and the ease of subsequent deprotection. It is suitable when the protected intermediate will not be subjected to acidic conditions.

  • Reagents:

    • Benzyl alcohol (1.0 equiv)

    • Trimethylsilyl chloride (TMSCl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NH₄Cl solution

    • Brine, Anhydrous MgSO₄

  • Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol and anhydrous DCM (~0.5 M).

    • Add imidazole and stir until it dissolves completely.

    • Cool the solution to 0 °C in an ice bath.

    • Add TMSCl dropwise via syringe. A white precipitate (imidazole hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

Protocol B: Formation of an Isopropyldimethylsilyl (IPDMS) Ether
  • Rationale: This protocol is selected when the resulting silyl ether needs to withstand subsequent reaction steps that may involve mild acid or other conditions that would cleave a TMS ether. The increased steric hindrance of the IPDMS group provides this enhanced stability.

  • Reagents:

    • Benzyl alcohol (1.0 equiv)

    • Isopropyldimethylsilyl chloride (IPDMSCl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NH₄Cl solution

    • Brine, Anhydrous MgSO₄

  • Methodology:

    • The setup and initial steps are identical to Protocol A. Add benzyl alcohol and imidazole to anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add IPDMSCl dropwise. Due to the increased steric bulk, this reaction may be slower than with TMSCl.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress must be carefully monitored by TLC. For hindered alcohols, gentle heating (e.g., 40 °C) might be required.

    • The workup procedure is identical to Protocol A: quench with NH₄Cl, extract with DCM, wash with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

Summary of Key Comparative Points

FeatureThis compoundHexamethyldisiloxane (HMDSO)
Primary Synthetic Role Precursor to moderately stable, sterically hindered silyl protecting groups (e.g., IPDMS).Precursor to labile, minimally hindered trimethylsilyl (TMS) protecting groups.[2][9]
Silyl Ether Stability Moderate. More stable to acid than TMS ethers.Low. Easily cleaved by mild acid or fluoride.[5][8]
Reactivity Lower reactivity in silylation reactions due to steric hindrance.High reactivity, enabling rapid protection of primary and secondary alcohols.[8]
Key Applications Organic synthesis requiring orthogonal protection strategies.General purpose silylation, non-polar solvent, precursor for PECVD, cosmetics, medical applications.[2][10][12][13]
Versatility Specialized reagent.Highly versatile, widely used commodity chemical.
Hydrophobicity Very HighHigh[2][14]

Conclusion

The choice between this compound and hexamethyldisiloxane is a classic example of balancing reactivity with stability.

HMDSO is the workhorse chemical, an inexpensive, highly reactive, and versatile compound ideal for applications ranging from straightforward synthesis requiring labile protection to industrial processes like coating and cleaning.[2][12][13] Its utility is broad and well-established.

This compound is the specialist's tool. Its value lies in the increased steric bulk of its isopropyl groups, which translates directly to the enhanced stability of the corresponding silyl ethers. For the synthetic chemist designing a complex, multi-step pathway, this added stability is not a minor detail—it is an enabling feature that allows for selective deprotection and the successful orchestration of the overall synthetic strategy. While its applications as a solvent or material precursor are less explored, its primary role remains firmly in the domain of advanced organic synthesis where precise control over protecting group stability is paramount.

References

  • Hexamethyldisiloxane - Wikipedia. [Link]

  • From Hydrophobic to Superhydrophobic and Superhydrophilic Siloxanes by Thermal Treatment | Langmuir - ACS Publications. [Link]

  • Hexamethyl Disiloxane - CSCPL. [Link]

  • Understanding Hexamethyldisiloxane: A Versatile Silicone Compound in Innovative Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [Link]

  • HMDSO (Hexamethyldisiloxane) for Plasma Coating - Thierry Corporation. [Link]

  • Hydrophobicity of Siloxane Surfaces in Smectites as Revealed by Aromatic Hydrocarbon Adsorption from Water | Clays and Clay Minerals - Cambridge Core. [Link]

  • Hexamethyldisiloxane: Really you need to know!! [Link]

  • Hexamethyldisiloxane (HMDSO) - GW United Silicones. [Link]

  • Hexamethyldisiloxane Supplier | 107-46-0 | Your Reliable Distributor Riverland Trading. [Link]

  • Gauging the Steric Effects of Silyl Groups with a Molecular Balance - ResearchGate. [Link]

  • THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES - Silicones Europe. [Link]

  • Siloxane - Wikipedia. [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • Silyl ether - Wikipedia. [Link]

  • This compound | C10H26OSi2 | CID 600287 - PubChem. [Link]

Sources

Thermal Stability Comparison of Ethyl vs. Isopropyl Substituted Disiloxanes: A Technical Guide for Chemical Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct siloxane derivative is rarely a simple matter of availability; it is a calculated balance of thermodynamic limits and kinetic shielding. Whether you are engineering high-temperature working fluids for Organic Rankine Cycles (ORC) or designing robust bifunctional silyl protecting groups for nucleoside synthesis, the choice between ethyl and isopropyl substituents fundamentally alters the molecule's behavior.

This guide objectively compares the thermal and hydrolytic stability of ethyl-substituted (e.g., tetraethyldisiloxane, hexaethyldisiloxane) and isopropyl-substituted (e.g., tetraisopropyldisiloxane, hexaisopropyldisiloxane) disiloxanes, providing the mechanistic causality and experimental frameworks necessary to validate these materials in your own workflows.

Mechanistic Causality: Steric Shielding vs. Thermal Homolysis

To understand the performance delta between ethyl and isopropyl disiloxanes, we must evaluate two competing chemical principles: the kinetic "umbrella effect" and thermodynamic


-hydride elimination.
The Kinetic "Umbrella Effect" (Hydrolytic Stability)

The Si-O-Si siloxane linkage is inherently susceptible to nucleophilic attack (e.g., by water, alcohols, or amines). Isopropyl groups, being branched, possess a significantly larger cone angle than linear ethyl groups. In compounds like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (the Markiewicz reagent, TIPDSCl


), these bulky isopropyl groups form a dense steric "umbrella" that physically blocks nucleophiles from accessing the electrophilic silicon centers1[1]. Consequently, isopropyl-substituted disiloxanes exhibit vastly superior kinetic stability in solution compared to their ethyl counterparts.
Thermodynamic Degradation ( -Elimination)

While simple hexamethyldisiloxane (MM) is thermally stable up to 300 °C due to the lack of


-hydrogens2[2], both ethyl and isopropyl groups introduce 

-hydrogens. At extreme temperatures, these molecules degrade via

-hydride elimination rather than simple Si-O cleavage. Because the isopropyl group has more

-hydrogens and induces higher internal steric strain, hexaisopropyldisiloxane can exhibit a slightly lower onset temperature for pure thermal homolysis in the gas phase compared to hexaethyldisiloxane, yielding propylene instead of ethylene.

G A Alkyl-Substituted Disiloxane (Ethyl or Isopropyl) B Thermal Stress (>300°C) A->B C Beta-Hydride Elimination B->C Primary Pathway D Si-O-Si Cleavage (Unzipping) B->D Secondary Pathway E Ethylene / Propylene + Silanol C->E F Cyclic Siloxanes + Radicals D->F

Fig 1. Competing thermal degradation pathways of extended alkyl-substituted disiloxanes.

Quantitative Data Comparison

The following tables synthesize the operational limits of these two classes of disiloxanes.

Table 1: Fundamental Thermal and Steric Properties

PropertyEthyl-Substituted Disiloxanes (e.g., TEDDS)Isopropyl-Substituted Disiloxanes (e.g., TIPDS)
Steric Shielding (Cone Angle) Moderate (Linear alkyl chains)High (Branched alkyl chains)
Hydrolytic Stability (Solution) Labile (Cleaves rapidly in mild acid/base)Robust (Requires strong fluoride or harsh acid)
Primary High-Temp Degradant Ethylene / EthanePropylene / Propane
Primary Application Low-viscosity thermal fluids, labile linkersMarkiewicz reagent (TIPDS), robust protection

Table 2: Relative Stability in Synthetic Workflows (Nucleophile/Thermal Stress) Note: Data reflects the stability of protected nucleosides under aminolysis conditions at ambient to elevated temperatures.

Protecting GroupSolvent SystemReagentResult / Stability
TEDDS (Ethyl) Methanol7 M AmmoniaComplete cleavage / Highly unstable
TIPDS (Isopropyl) Methanol7 M AmmoniaPartial cleavage (Ring opening observed)3[3]
TIPDS (Isopropyl) Ethanol7 M AmmoniaCompletely Stable (Side reaction inhibited) 3[3]

Experimental Protocols: Self-Validating Systems

To objectively compare these materials in your own laboratory, you must employ self-validating experimental designs. Below are two field-proven protocols.

Protocol A: Thermogravimetric Analysis (TGA-MS) of Neat Disiloxane Fluids

Purpose: To determine the absolute thermal degradation onset and mechanism of the raw disiloxane fluids.

  • Sample Preparation: Load 10.0 mg of high-purity hexaethyldisiloxane or hexaisopropyldisiloxane into an alumina TGA crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min for 15 minutes prior to the run. Causality: Oxygen must be excluded to measure pure thermal homolysis rather than oxidative degradation.

  • Thermal Ramp: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Self-Validation (MS Coupling): Route the TGA exhaust into a Mass Spectrometer.

    • Validation Check: Monitor m/z 28 (Ethylene) for the ethyl variant and m/z 42 (Propylene) for the isopropyl variant. If mass loss occurs without these MS peaks, the fluid is evaporating rather than degrading.

Protocol B: Kinetic Stability Assay of Silyl-Protected Substrates

Purpose: To evaluate the hydrolytic/thermal stability of TEDDS vs. TIPDS as protecting groups in solution.

  • Substrate Synthesis: Prepare equimolar solutions (0.1 M) of TEDDS-protected and TIPDS-protected uridine in anhydrous methanol.

  • Internal Standard Addition: Add 0.05 M biphenyl to both solutions. Validation Check: Biphenyl is inert under these conditions; tracking its peak area ensures that any loss of the nucleoside signal is due to chemical cleavage, not solvent evaporation or injection errors.

  • Thermal/Nucleophilic Stress: Introduce 4 M Ammonia to the solutions and incubate in sealed pressure vials at 40 °C3[3].

  • Time-Course Sampling: Extract 50 µL aliquots at 1h, 4h, 12h, and 24h. Immediately quench into 100 µL of cold 0.1 M TEAA buffer (pH 7.0).

  • Quantification: Analyze via RP-HPLC (C18 column, MeCN/Water gradient). Calculate the half-life (

    
    ) by plotting the natural log of the remaining protected substrate (normalized to biphenyl) versus time.
    

Workflow N1 Synthesize Protected Model + Int. Standard N2 Apply Thermal/Nucleophilic Stress (40°C, NH3/MeOH) N1->N2 N3 Time-Course Aliquots & Quench N2->N3 N4 RP-HPLC Quantification N3->N4 N5 Calculate Kinetic Half-Life (t1/2) N4->N5

Fig 2. Self-validating kinetic workflow for evaluating disiloxane protecting group stability.

Conclusion

The selection between ethyl and isopropyl substituted disiloxanes hinges on the specific thermal and chemical vectors of your application. If your process requires a robust, long-lasting barrier against nucleophiles in solution, the massive steric umbrella of the isopropyl substitution (TIPDS) is mandatory. However, if you are engineering high-temperature gas-phase fluids where internal steric strain and


-hydride elimination are the primary failure modes, ethyl  substitutions may offer a more streamlined, less sterically strained backbone, provided nucleophilic attack is not a risk factor.

References

  • Relative Stability of TIPDS and N-Acyl Protecting Groups in 4 M Amine-Alcohol Solutions at 20 °C ResearchG
  • Thermal Stability of Hexamethyldisiloxane (MM)
  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane CymitQuimica

Sources

Navigating Reference Standards for Quantitative Analysis of Siloxane Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quantitative analysis of volatile methylsiloxanes (VMS)—specifically cyclic siloxanes like D4, D5, and D6, and linear siloxanes like L2 through L5—has become a critical analytical frontier. Due to their persistence, bioaccumulation, and toxicity (PBT) profiles, regulatory bodies have established stringent thresholds for siloxanes in environmental matrices, pharmaceutical formulations, and biomethane production[1][2].

As an Application Scientist, I frequently encounter laboratories struggling with poor siloxane recovery and erratic calibration curves. The root cause rarely lies in the instrumentation, but rather in the selection of reference standards and the failure to account for siloxanes' unique physicochemical properties (high volatility, ubiquitous background contamination, and matrix suppression)[3].

This guide objectively compares the performance of various siloxane reference standards and provides a field-proven, self-validating methodology for their quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Siloxane Reference Standards

Accurate quantification is entirely dependent on the fidelity of the reference standards used. Siloxane standards are broadly categorized into three tiers: Certified Reference Materials (CRMs), Stable Isotope-Labeled Internal Standards (SIL-IS), and non-certified Analytical Standards (RMs)[4].

Table 1: Performance and Application Comparison of Siloxane Standards
Standard CategoryTraceability & CertificationMatrix Effect MitigationRelative CostPrimary Application
Native CRMs ISO 17034 compliant; SI-traceable[4].None (Used for external calibration).HighRegulatory audits, biomethane conformity (EN 16723)[5].
SIL-IS (13C-Labeled) High isotopic purity (>98%)[6].Excellent; perfectly co-elutes to correct suppression.Very HighIsotope Dilution Mass Spectrometry (IDMS) in complex matrices[7].
Analytical RMs Non-certified; quality depends on vendor[4].None.LowEarly method optimization and routine qualitative screening.
The Causality of Standard Selection (Expertise & Experience)

Why choose 13C-labeled over Deuterated (2H) SIL-IS? While deuterated standards are common in mass spectrometry, they are suboptimal for siloxanes. Deuterated molecules often exhibit a slight chromatographic retention time shift compared to native compounds due to the weaker C-D bond altering the molecule's interaction with the stationary phase. In contrast, 13C-labeled standards (e.g., 13C-D4, 13C-D5) co-elute perfectly with native siloxanes. This exact co-elution ensures that the SIL-IS and the target analyte experience the exact same matrix ionization effects in the MS source, providing superior quantitative correction[6][7].

G R1 Siloxane Reference Standards C1 Certified Reference Materials (CRMs) ISO 17034 Compliant R1->C1 C2 Stable Isotope-Labeled IS (SIL-IS) 13C Labeled R1->C2 C3 Analytical Standards (RMs) Non-Certified R1->C3 A1 Absolute Quantification & Regulatory Audits C1->A1 A2 Matrix Effect Correction & Recovery Tracking C2->A2 A3 Method Optimization & Routine Screening C3->A3

Caption: Categorization and functional application of siloxane reference standards.

Designing a Self-Validating Experimental System

Trustworthiness in siloxane analysis requires treating every protocol as a self-validating system. Because siloxanes are ubiquitous in laboratory environments (found in cosmetics, sealants, and GC column stationary phases), background contamination is the greatest threat to data integrity[1].

The Tripartite Blank Strategy:

  • Solvent Blanks: Verifies the purity of the extraction solvents (e.g., hexane/ethyl acetate).

  • Procedural Blanks: Monitors contamination from labware and ambient air during sample handling. Crucial rule: Never use silicone-based septa or lubricants; use only PTFE-lined materials.

  • Instrumental Blanks: Establishes the baseline bleed of the GC column. Most capillary columns (like HP-5MS) contain polysiloxane, which bleeds D4 and D5 at high temperatures[7].

High-Fidelity Experimental Protocol: GC-MS Quantification

The following step-by-step methodology details the extraction and quantification of VMS using Isotope Dilution GC-MS, optimized for complex matrices (e.g., wastewater, industrial additives)[7].

Step-by-Step Methodology

Step 1: Sample Collection & Preservation Collect samples in pre-cleaned, siloxane-free glass bottles with PTFE-lined caps. Ensure zero-headspace to prevent the volatilization of low-molecular-weight siloxanes (L2, D3, D4). Store at 4 °C and process within 24–48 hours[7].

Step 2: Isotope Spiking Prior to any extraction step, spike the sample with a known concentration of 13C-labeled SIL-IS mixture (13C-D4, 13C-D5, 13C-D6). This early addition ensures that any evaporative losses during subsequent steps are mathematically corrected by the isotope ratio[6][7].

Step 3: Liquid-Liquid Extraction (LLE) Extract the matrix using a non-polar solvent system (e.g., n-hexane or a 1:1 hexane/ethyl acetate mix). Mechanistic Note: Do not dry solid/sludge samples prior to extraction, as the drying process will strip the volatile siloxanes from the matrix[7].

Step 4: GC-MS/MS Instrumental Analysis Inject the extract into a GC-MS equipped with a low-bleed column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm).

  • Ionization: Electron Ionization (EI) mode at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) targeting the specific m/z ratios of the native and 13C-labeled fragments.

  • Temperatures: Quadrupole at 150 °C; Ion source at 230 °C for D4–D6[7].

Step 5: Data Processing Quantify the native siloxanes by comparing the peak area ratio of the native analyte to its corresponding 13C-SIL-IS against a multi-point calibration curve built with Native CRMs.

G N1 1. Sample Collection (Zero-Headspace) N2 2. Spike SIL-IS (13C-D4, 13C-D5, 13C-D6) N1->N2 N3 3. Solvent Extraction (Hexane/EtOAc) N2->N3 N4 4. GC-MS Analysis (EI Mode, SIM) N3->N4 N5 5. Data Processing (Isotope Dilution) N4->N5

Caption: Step-by-step workflow for siloxane quantification using isotope dilution GC-MS.

Experimental Validation Data

When utilizing the combination of ISO 17034 CRMs for calibration and 13C-SIL-IS for matrix correction, the analytical method achieves exceptional precision and accuracy, even at trace levels.

Table 2: Typical Validation Metrics for Siloxane Quantification (Aqueous Matrix)
Target AnalyteInternal Standard UsedLimit of Detection (LOD)Recovery Rate (%)Relative Standard Deviation (RSD)
D4 (Octamethylcyclotetrasiloxane) 13C-D40.7 – 1.2 ng/L85% – 93%< 8%
D5 (Decamethylcyclopentasiloxane) 13C-D50.8 – 1.5 ng/L83% – 97%< 8%
D6 (Dodecamethylcyclohexasiloxane) 13C-D61.0 – 1.7 ng/L81% – 92%< 10%
L4 (Decamethyltetrasiloxane) M4Q (Native IS)1.5 – 2.4 ng/L78% – 88%< 12%

Data synthesized from recent environmental monitoring studies utilizing GC-MS EI mode[5][7]. Note the tighter RSDs and higher recoveries for D4-D6 where exact 13C-isotopes are used, compared to L4 which relies on a structural analogue (M4Q).

References

  • Organosiloxanes in the Photovoltaic Production Industry: Their Sources, Mass Loads, and Actual Contribution to Mercury Methylation in Wastewater Environmental Science & Technology - ACS Publications[Link]

  • An international comparison of measurement capability for total silicon and siloxanes content in biomethane National Physical Laboratory (NPL) - EMPIR projects[Link]

  • Cyclic volatile methyl siloxanes in the terrestrial and aquatic environment at remote Arctic sites Silicones Europe[Link]

  • Comparison of Impinger and Canister Methods for the Determination of Siloxanes in Air Eurofins[Link]

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1 National Center for Biotechnology Information (PMC)[Link]

  • Siloxanes (D3, D4, D5, D6, HMDS) Evaluation Miljøstyrelsen (Danish Environmental Protection Agency)[Link]

Sources

Safety Operating Guide

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane Proper Disposal Procedures

Part 1: Core Directive & Executive Summary

Disposal Classification: Non-Halogenated Organic Solvent Waste RCRA Waste Code: D001 (Ignitable) [Note: Classification depends on flash point verification; treat as ignitable to ensure highest safety margin] Primary Disposal Method: Fuel Blending / Incineration

This guide details the operational protocols for the disposal of This compound (CAS: 36957-90-1). Unlike its lighter analogue (1,1,3,3-tetramethyldisiloxane), this compound is a heavier, fully alkylated disiloxane. While it lacks the reactive Si-H bonds of some silanes, it presents specific challenges regarding flammability and silica ash formation during incineration.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Hazard Profiling

To dispose of this chemical safely, you must first distinguish it from more reactive siloxanes.

PropertySpecificationOperational Implication
Chemical Name This compoundDo not confuse with: 1,1,3,3-tetramethyldisiloxane (CAS 3277-26-7), which is highly volatile and generates hydrogen gas.[1]
CAS Number 36957-90-1 Use this identifier for all waste manifests.
Molecular Structure (iPr)Me2Si-O-SiMe2(iPr)Stable: Lacks Si-H or Si-Cl bonds. Does not generate HCl or H2 upon contact with moisture.
Flash Point Estimated >60°C (Combustible)Treat as Class II/III Combustible Liquid . High BTU value makes it ideal for fuel blending.
Solubility Immiscible with waterDo not pour down drains. It will coat pipes and persist in water treatment systems.
Waste Stream Compatibility

The "Silica Ash" Factor: Siloxanes convert to silicon dioxide (SiO2) (sand/glass) when incinerated.

  • Causality: High concentrations of siloxanes can foul incinerator injectors and scrubbers.

  • Protocol: Dilution is key. Never dispose of >1L of pure siloxane without notifying your Environmental Health & Safety (EHS) officer. It is typically blended with other non-halogenated solvents (acetone, ethanol, hexanes) to reduce the silica load during combustion.

Compatibility Matrix:

  • Compatible: Acetone, Hexane, Toluene, Ethyl Acetate, Ethanol.

  • Incompatible: Strong Oxidizers (Nitric Acid, Peroxides) – Risk of exothermic reaction and fire.

Part 3: Operational Protocols & Visualization

Protocol A: Routine Laboratory Waste Disposal

Objective: Safe accumulation and transfer of liquid waste.

  • Container Selection: Use an amber glass or HDPE (High-Density Polyethylene) container. Ensure the cap has a PTFE liner to prevent swelling.

  • Segregation:

    • Segregate into the "Non-Halogenated Organic" waste stream.

    • Critical Check: Ensure no halogenated solvents (DCM, Chloroform) are mixed in if your facility separates halogenated/non-halogenated for cost reasons.

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop of waste.

    • Mandatory Fields:

      • Chemical Name: "this compound"[2]

      • Hazard Checkbox: "Ignitable" / "Flammable"

      • Constituents: If mixed, list "90% Acetone, 10% Siloxane".

  • Storage: Store in a flammables cabinet until pickup. Keep away from heat sources.

Protocol B: Spill Cleanup Workflow

Scenario: 100 mL spill on a laboratory bench.

  • Secure Area: Remove ignition sources immediately.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).

    • Note: Do not use combustible materials like sawdust.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.

  • Clean Surface: Wipe the surface with ethanol or acetone to remove the oily silicone residue (siloxanes are slippery).

  • Disposal: Label the solid waste as "Solid Debris contaminated with Flammable Solvents" .

Visual: Disposal Decision Logic

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid/Debris StateCheck->Solid Wipes/Spill PurityCheck Is it Pure Siloxane? Liquid->PurityCheck SolidPack Double Bag / Wide Mouth Jar Solid->SolidPack Dilute Dilute with Non-Halogenated Solvent PurityCheck->Dilute Yes (>500mL) Direct Add to Waste Container PurityCheck->Direct No (Trace/Mix) Dilute->Direct Labeling Label: 'Non-Halogenated Organic' + 'Siloxane' (if required) Direct->Labeling SolidPack->Labeling Final Ship for Incineration (Fuel Blending) Labeling->Final

Caption: Decision tree for segregating and packaging siloxane waste to prevent incinerator fouling.

Protocol C: Empty Container Management

Regulatory Context: Under RCRA (40 CFR 261.7), a container is "empty" if all wastes have been removed using common practices (pouring/pumping) and no more than 2.5 cm (1 inch) of residue remains.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour the rinsate into your Liquid Organic Waste container (do not pour down the drain).

  • Deface Label: Cross out the original label and mark "Empty".

  • Recycle/Trash: Place the glass bottle in the designated glass recycling or trash bin, depending on local facility rules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600287, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Gelest, Inc. Silicone Fluids: Stable, Inert Media - Technical Brochure. (General reference for siloxane stability and disposal). Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 36957-90-1) was not available through the conducted searches. The following guidance is synthesized from safety data for structurally similar organosilicon compounds, primarily 1,1,3,3-Tetramethyldisiloxane. This information should be considered a baseline for safe handling and not a direct substitute for a substance-specific SDS. All laboratory personnel must conduct a thorough risk assessment before using this chemical and consult with their institution's environmental health and safety department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure the highest level of safety in the laboratory.

Hazard Assessment of Structurally Similar Compounds

Based on data from analogous compounds like 1,1,3,3-Tetramethyldisiloxane, this compound is anticipated to be a highly flammable liquid and vapor .[1][2] Vapors may be heavier than air and can travel to an ignition source, potentially causing a flash fire. While specific toxicity data is unavailable, related compounds may cause irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may also be harmful.[2] Therefore, stringent control measures are necessary to mitigate these risks.

Key Potential Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2]

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: May cause skin irritation.[2][3]

  • Eye Contact: May cause eye irritation.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound, based on the hazards of similar compounds.

Protection Type Specific Recommendations Rationale
Hand Protection Neoprene or nitrile rubber gloves.Provides a barrier against potential skin irritation and absorption.
Eye Protection Chemical safety goggles. Contact lenses should not be worn.Protects eyes from splashes and vapors that can cause irritation.
Body Protection Flame-retardant lab coat and suitable protective clothing.Protects against skin contact and in the event of a flash fire.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, a NIOSH-certified organic vapor respirator is recommended.Minimizes the risk of inhaling potentially irritating vapors.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for the safe handling of this and similar flammable liquid. The following diagram and procedural steps outline a self-validating system for laboratory use.

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood storage Short-term Storage handling->storage Seal and Label disposal Waste Disposal handling->disposal Collect Waste spill Spill Response handling->spill Accident

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (glassware, stir plates, etc.) inside the fume hood before introducing the chemical.

    • Have a Class B fire extinguisher (or equivalent for flammable liquids) readily accessible.

    • Locate the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on a flame-retardant lab coat.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on neoprene or nitrile rubber gloves. Ensure gloves are inspected for any tears or holes.

  • Chemical Handling:

    • Perform all manipulations of this compound inside the chemical fume hood.

    • Ground and bond containers when transferring the liquid to prevent static discharge.

    • Use only non-sparking tools.

    • Keep the container tightly closed when not in use.[2]

    • Avoid heating the substance near open flames or other ignition sources.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Store away from incompatible materials such as oxidizing agents, alkalis, and acids.

Disposal:
  • Dispose of waste in a designated, labeled container for flammable liquids.

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][4]

  • Do not dispose of the chemical down the drain.

  • Contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Contain the spill using an absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

    • Ventilate the area.

  • Fire:

    • If the fire is small and you are trained to do so, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use a straight stream of water.

    • For larger fires, evacuate the area and activate the fire alarm.

  • Exposure:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

References

  • Gelest, Inc. (2014). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichlorotetraisopropyldisiloxane. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.